N-Cbz-hydroxy-L-proline
Description
The exact mass of the compound 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 690765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVCWLBEARZMAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928867 | |
| Record name | 1-[(Benzyloxy)carbonyl]-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13504-85-3 | |
| Record name | 1-Benzyl hydrogen (2S-trans)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013504853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Benzyloxy)carbonyl]-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl hydrogen (2S-trans)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Structure and Properties of N-Cbz-hydroxy-L-proline
Introduction
N-Carbobenzyloxy-hydroxy-L-proline, commonly abbreviated as N-Cbz-hydroxy-L-proline or Z-Hyp-OH, is a chemically modified derivative of the non-essential amino acid hydroxy-L-proline. Its structure is distinguished by the presence of a carbobenzyloxy (Cbz or Z) group attached to the nitrogen atom of the pyrrolidine ring. This protecting group makes this compound a crucial building block in synthetic organic chemistry, particularly in the synthesis of peptides and peptidomimetics.[1] Hydroxyproline itself is a major component of collagen, where its post-translational formation is vital for collagen stability. The protected form, this compound, allows for the precise incorporation of this unique amino acid into synthetic molecules, making it a valuable reagent for researchers in drug development and materials science.[1][2]
Chemical Structure and Identification
This compound is structurally characterized by an L-proline core, a five-membered pyrrolidine ring, with a hydroxyl group (-OH) at the C4 position (specifically, the trans configuration in the most common isomer) and a carboxylic acid group at the C2 position. The amine group on the ring is protected by a carbobenzyloxy group. This protecting group is introduced to prevent the highly reactive secondary amine from participating in unintended side reactions during chemical synthesis, such as peptide bond formation.[1]
-
IUPAC Name : (2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid[1][3]
-
Common Synonyms : Z-Hyp-OH, Z-L-4-Hydroxyproline, (4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-proline, N-Cbz-trans-4-hydroxy-L-proline[1][3][4]
-
SMILES : O[C@@H]1C--INVALID-LINK--N(C1)C(=O)OCc2ccccc2[1][5]
-
InChI Key : WWVCWLBEARZMAH-MNOVXSKESA-N[3]
Physicochemical Properties
The physical and chemical properties of this compound have been well-documented, making it a predictable and reliable reagent in various experimental settings. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder or viscous oil | [1][6] |
| Molecular Weight | 265.26 g/mol | [3][5] |
| Melting Point | 104-107 °C | [7] |
| Boiling Point | 486.9 ± 45.0 °C (Predicted) | [7] |
| Density | 1.416 ± 0.06 g/cm³ (Predicted) | [7] |
| Water Solubility | Sparingly or slightly soluble | [1][6][7] |
| Other Solubilities | Soluble in Dichloromethane, Ethyl Acetate | [7] |
| Storage Temperature | Room Temperature or 4°C | [1][5][6] |
| LogP | -0.10 / 0.843 | [1][5] |
| Topological Polar Surface Area (TPSA) | 87.07 Ų | [5] |
| Hydrogen Bond Donors | 2 | [1][5] |
| Hydrogen Bond Acceptors | 4-6 | [1][5] |
| Rotatable Bonds | 3-5 | [1][5] |
| Vapor Pressure | 2.71 x 10⁻¹⁰ mmHg at 25°C | [1] |
Synthesis and Experimental Protocols
This compound is typically synthesized through the protection of the secondary amine of L-hydroxyproline using benzyl chloroformate. The following protocol is a general method for its preparation.[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
L-hydroxyproline (1 equivalent)
-
Sodium bicarbonate (2.5 equivalents)
-
Benzyl chloroformate (1.05 equivalents)
-
Dioxane
-
Deionized Water
-
12 M Hydrochloric Acid
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of L-hydroxyproline (e.g., 78.7 g, 600 mmol) and sodium bicarbonate (e.g., 126 g, 1.5 mol) is prepared in water (e.g., 900 mL).[6]
-
To this aqueous solution, a solution of benzyl chloroformate (e.g., 89.6 mL, 630 mmol) in dioxane (e.g., 90 mL) is added slowly while stirring.[6]
-
The reaction mixture is stirred overnight at room temperature to ensure the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).[6]
Work-up and Purification:
-
The reaction mixture is cooled to 0 °C in an ice bath.[6]
-
The mixture is then acidified to a pH of 2 by the slow addition of 12 M hydrochloric acid.[6]
-
The aqueous phase is extracted three times with ethyl acetate (e.g., 3 x 500 mL).[6]
-
The combined organic phases are washed three times with a saturated brine solution (e.g., 3 x 200 mL).[6]
-
The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure.[6]
-
The final product is obtained as a colorless viscous oil with a quantitative yield and can typically be used in subsequent reactions without further purification.[6]
Caption: Workflow for the chemical synthesis of this compound.
Biological and Chemical Significance
The primary application of this compound is as a protected amino acid for peptide synthesis.[1] Its protected amine allows for the sequential addition of amino acids to build a peptide chain without self-polymerization. Beyond its role as a synthetic intermediate, this compound has been identified as a competitive inhibitor of porcine kidney prolidase.[4][6] Prolidase is an enzyme responsible for cleaving dipeptides that contain a C-terminal proline or hydroxyproline, playing a role in the final stages of protein degradation and collagen recycling.
The biological relevance of this compound is intrinsically linked to its core structure, hydroxyproline. Hydroxyproline is a critical component of collagen, where it stabilizes the helical structure.[8] Free hydroxyproline, released from collagen degradation, is not re-incorporated into proteins but is instead catabolized.[9] This metabolic pathway is significant in cell signaling; for instance, the hydroxylation of proline residues on the Hypoxia-Inducible Factor (HIF-1α) protein is a key step in its degradation under normal oxygen conditions.[8][9] In cancer metabolism, hydroxyproline can serve as an energy source and its metabolic pathway can influence redox balance and the production of biosynthetic precursors.[9]
References
- 1. guidechem.com [guidechem.com]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. 1-(Phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | C13H15NO5 | CID 391517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 13504-85-3 [chemicalbook.com]
- 7. CBZ-L-HYDROXYPROLINE [chembk.com]
- 8. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Cbz-hydroxy-L-proline: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and significant applications of N-Cbz-hydroxy-L-proline, a pivotal chiral building block in modern organic synthesis and medicinal chemistry.
Core Chemical Properties
N-Carbobenzyloxy-hydroxy-L-proline, commonly abbreviated as this compound or Z-Hyp-OH, is a derivative of the non-essential amino acid L-hydroxyproline. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group to the amine functionality enhances its utility in synthetic chemistry by preventing unwanted side reactions during peptide synthesis and other chemical transformations.
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₅[1] |
| Molecular Weight | 265.26 g/mol [1] |
| Appearance | White to off-white crystalline solid or powder[2] |
| Melting Point | 104-107 °C |
| Boiling Point | 486.9 ± 45.0 °C (Predicted) |
| Solubility | Sparingly soluble in water. Soluble in dichloromethane and ethyl acetate. |
| pKa | 3.78 ± 0.40 (Predicted) |
| Optical Activity | [α]20/D -54 ± 1°, c = 2% in ethanol |
| CAS Number | 13504-85-3 |
Synthesis and Experimental Protocols
The strategic placement of the Cbz group allows for the selective manipulation of other functional groups within the molecule, making it an invaluable tool in the construction of complex peptides and peptidomimetics.
General Synthesis of N-Cbz-trans-4-hydroxy-L-proline
This protocol outlines a common method for the N-protection of trans-4-hydroxy-L-proline.
Materials:
-
L-hydroxyproline
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Water
-
12 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-hydroxyproline and sodium bicarbonate in water.
-
Slowly add a solution of benzyl chloroformate in dioxane to the aqueous solution while stirring.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Acidify the mixture to a pH of 2 with 12 M HCl.[3]
-
Extract the aqueous phase three times with ethyl acetate.[3]
-
Combine the organic phases and wash them three times with a saturated brine solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Concentrate the solution under reduced pressure to yield the product, typically as a colorless, viscous oil.[3] The product can often be used in subsequent steps without further purification.
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound can be utilized in Fmoc/tBu-based solid-phase peptide synthesis. The Cbz group serves as N-terminal protection.
Protocol Outline:
-
Standard Fmoc-SPPS: The peptide chain is assembled on a solid support using standard Fmoc chemistry until the final amino acid is to be coupled.
-
Final Coupling: For the last coupling step, Cbz-protected hydroxy-L-proline (e.g., Z-Hyp-OH) is used instead of an Fmoc-protected amino acid.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The N-terminal Cbz group is generally stable to these conditions.[4]
Removal of the Cbz Protecting Group
The Cbz group can be removed under various conditions, most commonly via hydrogenolysis.
Protocol using Hydrogenolysis (H₂/Pd-C):
-
Dissolve the Cbz-protected compound in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature or with gentle heating.[5]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[5]
-
Concentrate the filtrate to obtain the deprotected product.[5]
Alternative Deprotection using NaBH₄/Pd-C: A convenient method for the deprotection of N-Cbz groups involves the use of sodium borohydride (NaBH₄) with catalytic palladium on carbon in methanol. This method generates hydrogen in situ, avoiding the need for a hydrogen gas cylinder.[6]
Applications in Drug Development and Research
This compound is a versatile building block with significant applications in several areas of chemical and pharmaceutical research.
Chiral Building Block in Asymmetric Synthesis
The inherent chirality of this compound makes it a valuable starting material for the synthesis of enantiomerically pure compounds. It is frequently employed in the synthesis of:
-
Bioactive Peptides and Peptidomimetics: The constrained ring structure of the proline moiety is crucial for inducing specific secondary structures, such as β-turns, in peptides.
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various drugs. For instance, derivatives of this compound are used in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors like saxagliptin, which are used to treat type 2 diabetes.[7]
-
Novel Polymers: this compound and its derivatives are used in the synthesis of biodegradable polymers with potential biomedical applications.[8]
Role in Signaling Pathways
While this compound itself is a synthetic molecule, the hydroxyproline moiety plays a crucial role in various biological signaling pathways, primarily through its incorporation into collagen.
-
Collagen Metabolism and HIF-1α Regulation: The hydroxylation of proline residues is a critical post-translational modification in collagen synthesis. Free hydroxyproline, released during collagen degradation, can influence cellular signaling. It has been shown to increase the levels of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of the cellular response to hypoxia.[9] This suggests a feedback loop where a product of collagen metabolism can impact a fundamental cellular signaling pathway.
References
- 1. chemscene.com [chemscene.com]
- 2. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]
- 3. This compound | 13504-85-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic preparation of 5-hydroxy-L-proline, N-Cbz-5-hydroxy-L-proline, and N-Boc-5-hydroxy-L-proline from (α-N-protected)-L-ornithine using a transaminase or an amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of N-Cbz-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Cbz-hydroxy-L-proline (N-Carbobenzyloxy-hydroxy-L-proline), a critical parameter for its application in chemical synthesis, particularly in the development of pharmaceuticals. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Introduction to this compound
This compound is a derivative of the amino acid hydroxy-L-proline, where the amino group is protected by a carbobenzyloxy (Cbz) group. This protection strategy is fundamental in peptide synthesis and the broader field of organic chemistry, preventing unwanted side reactions and enabling controlled, sequential bond formation. The solubility of this compound in various solvents is a crucial factor for its handling, purification, and reaction kinetics in synthetic processes.
Solubility of this compound
Qualitative Solubility:
This compound is generally described as being sparingly or slightly soluble in water.[1][2][3] Its solubility is noted in the following organic solvents:
Quantitative Solubility Data:
The following table summarizes the available quantitative solubility data for this compound. It is important to note that this data is limited and may not be universally applicable across different experimental conditions.
| Solvent | Temperature (°C) | Solubility |
| Dimethylformamide (DMF) | Not Specified | ~187 g/L (reported as 1 mmol in 2 mL) |
| Supercritical Carbon Dioxide (CO₂) | 35 - 55 | Mole fraction solubility in the range of 10⁻⁵ to 10⁻⁴ (for N-Cbz-proline)[1][4][5][6] |
Note: The solubility in supercritical CO₂ is for the related compound N-Cbz-proline and is provided for context on the behavior of N-Cbz protected amino acids in this solvent system.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for process development and optimization. The following are detailed methodologies for key experiments used to measure the solubility of solid compounds like this compound in liquid solvents.
Shake-Flask Method (Equilibrium Solubility)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Objective: To determine the saturation concentration of this compound in a solvent at equilibrium.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.
High-Throughput Screening (HTS) Methods (Kinetic Solubility)
For rapid assessment of solubility, particularly in drug discovery, kinetic solubility methods are often employed. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).
Objective: To rapidly estimate the solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
96-well microplates
-
Plate reader with nephelometry or turbidimetry capabilities
-
Liquid handling robotics (optional)
Procedure:
-
Plate Preparation: Dispense the aqueous buffer into the wells of a microplate.
-
Compound Addition: Add small volumes of the concentrated this compound stock solution to the buffer in increasing concentrations across the plate.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity or light scattering in each well using a plate reader.
-
Data Analysis: The concentration at which a significant increase in turbidity or light scattering is observed is reported as the kinetic solubility.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Shake-Flask Solubility Method.
Caption: Workflow for High-Throughput Kinetic Solubility.
Conclusion
The solubility of this compound is a fundamental property that influences its utility in synthetic chemistry. While comprehensive quantitative data remains sparse, the available information indicates limited aqueous solubility and better solubility in certain organic solvents. The standardized experimental protocols provided in this guide, such as the shake-flask method, offer a robust framework for researchers to determine the solubility of this compound in their specific solvent systems of interest. The generation of more extensive and publicly available solubility data would be highly beneficial to the scientific community, aiding in the design of more efficient and scalable synthetic processes for a wide range of applications, from academic research to industrial drug development.
References
- 1. Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide [scirp.org]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. This compound | 13504-85-3 [chemicalbook.com]
- 4. Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide [file.scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
An In-depth Technical Guide to the Discovery and History of N-Cbz-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and applications of N-Cbz-hydroxy-L-proline, a pivotal molecule in the field of peptide chemistry and drug development.
Introduction: A Legacy of Peptide Synthesis
The story of this compound is intrinsically linked to the groundbreaking work of Max Bergmann and his colleague Leonidas Zervas. In 1932, they introduced the carbobenzoxy (Cbz or Z) protecting group, a revolutionary development that for the first time allowed for the stepwise synthesis of peptides with a reversible Nα-protecting group.[1] This innovation paved the way for the controlled assembly of amino acids into complex peptides, including hormones and other bioactive molecules. This compound, a derivative of the collagen component hydroxy-L-proline, emerged as a crucial building block in this new era of peptide synthesis.
The Pioneering Synthesis: The Bergmann-Zervas Method
The foundational method for preparing N-Cbz protected amino acids was detailed in Bergmann and Zervas's 1932 publication in Berichte der deutschen chemischen Gesellschaft. The general principle involves the reaction of an amino acid with benzyl chloroformate in an alkaline aqueous solution.
Historical Synthesis Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO₅ | |
| Molecular Weight | 265.26 g/mol | |
| Appearance | White to off-white powder or viscous oil | [2] |
| Melting Point | Not consistently reported as a solid | |
| Optical Rotation | Not consistently reported | |
| Yield | Quantitative | [2] |
Experimental Protocols
The synthesis of this compound has been refined over the decades for improved efficiency and scalability. Below are detailed protocols for both the classical and a more contemporary approach.
Classical Laboratory Synthesis Protocol
This protocol is based on the general method described for the N-Cbz protection of amino acids.
Materials:
-
L-hydroxyproline
-
Sodium bicarbonate
-
Benzyl chloroformate
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
12 M Hydrochloric acid
Procedure:
-
Dissolve L-hydroxyproline and sodium bicarbonate in water.
-
Slowly add a solution of benzyl chloroformate in dioxane to the aqueous solution while stirring.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Monitor the reaction completion using thin-layer chromatography.
-
Upon completion, cool the reaction mixture to 0°C in an ice bath.
-
Acidify the solution to a pH of 2 with 12 M hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic phases and wash with saturated brine solution (3x).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain this compound as a colorless viscous oil.[2]
Logical Workflow for this compound Synthesis
The following diagram illustrates the key steps and decision points in the synthesis of this compound.
References
The Multifaceted Role of N-Cbz-hydroxy-L-proline in Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Carbobenzyloxy-hydroxy-L-proline (N-Cbz-hydroxy-L-proline) stands as a cornerstone building block in the intricate world of peptide chemistry. Its unique structural features, combining the conformational rigidity of the proline ring with a modifiable hydroxyl group and a stable amine protecting group, render it an invaluable tool for a myriad of applications, from the synthesis of complex peptides and peptidomimetics to its use as a chiral auxiliary in asymmetric synthesis. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Properties and Spectroscopic Data
This compound is a white to off-white crystalline solid. The carbobenzyloxy (Cbz or Z) group provides robust protection for the secondary amine of the proline ring, stable to the conditions of peptide coupling and selectively removable by catalytic hydrogenation. The hydroxyl group, typically at the C4 position, can exist in either cis or trans configuration, offering distinct conformational properties to the resulting peptides.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₅ |
| Molecular Weight | 265.26 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Sparingly soluble in water |
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for Hydroxy-L-proline Derivatives
While specific NMR data for this compound can vary slightly based on solvent and isomeric form, the following table provides representative chemical shifts for the core hydroxyproline scaffold, which are foundational for interpreting the spectra of its N-protected derivatives. The Cbz group will introduce characteristic signals in the aromatic region of the ¹H NMR spectrum (typically ~7.3 ppm) and additional signals in the ¹³C NMR spectrum.
| Atom | ¹H Chemical Shift (ppm) - Representative | ¹³C Chemical Shift (ppm) - Representative |
| Cα-H | ~4.3 | ~60 |
| Cβ-H₂ | ~2.0-2.3 | ~38 |
| Cγ-H | ~4.5 | ~70 |
| Cδ-H₂ | ~3.3-3.5 | ~54 |
| COOH | - | ~175 |
Note: Data is compiled from typical values for hydroxyproline derivatives and may vary.
Solid-Phase Peptide Synthesis (SPPS)
This compound, more commonly its Fmoc-protected analogue (Fmoc-Hyp-OH), is a crucial reagent in solid-phase peptide synthesis (SPPS) for introducing hydroxyproline residues into a peptide sequence. Hydroxyproline is a key component of collagen, contributing significantly to the stability of the triple helix.
Experimental Workflow for SPPS of a Tripeptide containing Hydroxyproline
Caption: Solid-Phase Peptide Synthesis Workflow for a Hydroxyproline-Containing Tripeptide.
Detailed Experimental Protocol: Manual Solid-Phase Synthesis of H-Ala-Hyp-Gly-NH₂
Materials:
-
Rink Amide resin (0.5 mmol/g substitution)
-
Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Hyp(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC) and HOBt, or HBTU and DIEA
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell 1 g of Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
First Amino Acid Coupling (Glycine):
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vial, activate Fmoc-Gly-OH (3 equivalents) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Hydroxyproline):
-
Repeat the Fmoc deprotection and washing steps as in 2a and 2b.
-
Activate Fmoc-Hyp(tBu)-OH (3 eq.) and couple to the resin as described in 2c and 2d.
-
-
Third Amino Acid Coupling (Alanine):
-
Repeat the Fmoc deprotection and washing steps.
-
Activate Fmoc-Ala-OH (3 eq.) and couple to the resin.
-
-
Final Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 3: Typical Coupling Yields in SPPS
| Coupling Step | Reagents | Typical Yield (%) |
| Standard Amino Acid | HBTU/DIEA in DMF | >99 |
| This compound | HATU/DIEA in DMF | >98 |
Note: Yields can be influenced by sequence, resin, and coupling reagents.
Role in Peptidomimetics and Drug Design
The conformationally constrained nature of the proline ring makes hydroxyproline derivatives, including this compound, attractive scaffolds for the design of peptidomimetics. These are molecules that mimic the structure and function of peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability. The hydroxyl group provides a convenient handle for further chemical modification to introduce diverse functionalities.
Synthesis of a Hydroxyproline-Based Peptidomimetic Core
Caption: General workflow for converting this compound into a chiral aminopyrrolidine core for peptidomimetic synthesis.
Application as a Chiral Auxiliary in Asymmetric Synthesis
The inherent chirality of this compound makes it a valuable chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce enantiomerically enriched products. It is particularly effective in aldol reactions and alkylations.
Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by a Hydroxyproline Derivative
This protocol is adapted from the well-established proline-catalyzed aldol reaction, where this compound derivatives can also be employed as catalysts.
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
This compound derivative (as catalyst, ~10-30 mol%)
-
Solvent (e.g., DMSO, DMF)
Procedure:
-
Dissolve the this compound derivative catalyst in the chosen solvent in a reaction flask.
-
Add the ketone to the solution and stir for 10-15 minutes.
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess using NMR and chiral HPLC, respectively.
Table 4: Representative Results for Asymmetric Aldol Reactions using Proline-based Catalysts
| Aldehyde | Ketone | Catalyst | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| p-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline | 97 | 93:7 | 96 |
| Benzaldehyde | Acetone | 4-Hydroxyproline derivative | 85 | - | 92 |
Note: Results are representative and can vary based on specific catalyst structure and reaction conditions.
Signaling and Metabolic Pathways
Hydroxyproline, the functional component of this compound, plays a critical role in several biological pathways. Its most well-known role is in the stabilization of the collagen triple helix. Additionally, free hydroxyproline is involved in cellular metabolism and signaling.
HIF-1α Degradation Pathway
Under normoxic (normal oxygen) conditions, prolyl hydroxylase enzymes (PHDs) hydroxylate specific proline residues on the Hypoxia-Inducible Factor 1α (HIF-1α). This hydroxylation event is a signal for the von Hippel-Lindau (VHL) protein, a component of an E3 ubiquitin ligase complex, to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. This prevents the activation of hypoxia-response genes in the presence of oxygen.
Caption: Simplified signaling pathway for the oxygen-dependent degradation of HIF-1α mediated by proline hydroxylation.
Metabolic Pathway of Hydroxyproline
Free hydroxyproline, derived from the breakdown of collagen, is catabolized in the mitochondria. It is first converted to Δ¹-pyrroline-3-hydroxy-5-carboxylate by hydroxyproline dehydrogenase. This intermediate is then further metabolized to glyoxylate and pyruvate.
References
N-Cbz-hydroxy-L-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
N-Carbobenzyloxy-hydroxy-L-proline (N-Cbz-hydroxy-L-proline) is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its rigid pyrrolidine ring, endowed with a hydroxyl group and a readily cleavable N-protecting group, offers a versatile scaffold for the stereoselective synthesis of a wide array of complex molecules, including peptidomimetics, therapeutic agents, and biodegradable polymers. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on experimental protocols and quantitative data to support researchers in their drug discovery and development endeavors.
Physicochemical Properties
This compound is a white to off-white crystalline solid or a viscous oil, depending on its isomeric form and purity.[1] It is sparingly soluble in water but soluble in many organic solvents. The presence of the Cbz (benzyloxycarbonyl) group enhances its stability and facilitates its use in various synthetic transformations.
Table 1: Physicochemical Properties of N-Cbz-trans-4-hydroxy-L-proline
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO₅ | [2] |
| Molecular Weight | 265.26 g/mol | [2] |
| Appearance | White to off-white crystalline solid or viscous oil | [1] |
| Melting Point | 105.0 to 109.0 °C | |
| Optical Activity [α]D | -53.0 to -56.0° (c=2, EtOH) | |
| Solubility | Sparingly soluble in water | [1] |
| LogP | 0.843 | [2] |
| Topological Polar Surface Area (TPSA) | 87.07 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 3 | [2] |
Synthesis of this compound
The most common method for the synthesis of this compound involves the reaction of hydroxy-L-proline with benzyl chloroformate under basic conditions. This reaction protects the secondary amine of the proline ring, allowing for selective modifications at other positions. Both trans- and cis-isomers of this compound can be synthesized, with the trans-isomer being the more common starting material.
General Synthesis of N-Cbz-trans-4-hydroxy-L-proline
The following is a general and widely used protocol for the synthesis of N-Cbz-trans-4-hydroxy-L-proline.
Experimental Protocol:
-
Dissolution: Dissolve L-hydroxyproline (1 equivalent) and sodium bicarbonate (2.5 equivalents) in water.
-
Addition of Protecting Group: To the stirred solution, slowly add a solution of benzyl chloroformate (1.05 equivalents) in a suitable organic solvent like dioxane.[1]
-
Reaction: Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Acidification: Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of 2 using 12 M hydrochloric acid.[1]
-
Extraction: Extract the aqueous phase multiple times with ethyl acetate.[1]
-
Washing and Drying: Combine the organic phases and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate.[1]
-
Concentration: Concentrate the solution under reduced pressure to yield this compound as a colorless viscous oil. The yield is often reported to be quantitative.[1]
Table 2: Representative Synthesis of N-Cbz-trans-4-hydroxy-L-proline - Reactant Quantities
| Reactant | Molar Ratio | Example Quantity |
| L-hydroxyproline | 1.0 | 78.7 g (600 mmol) |
| Sodium Bicarbonate | 2.5 | 126 g (1.5 mol) |
| Benzyl Chloroformate | 1.05 | 89.6 mL (630 mmol) |
| Water | - | 900 mL |
| Dioxane | - | 90 mL |
This data is based on a general method and can be scaled as needed.[1]
Synthesis of N-Cbz-cis-4-hydroxy-L-proline
The cis-isomer is typically synthesized from the trans-isomer through a stereoinversion process, often involving a Mitsunobu reaction or by activating the hydroxyl group of the trans-isomer and subsequent nucleophilic substitution with inversion of configuration.[3][4] A high-yielding, three-step procedure has been developed to convert N-phenylsulfonyl-trans-4-hydroxy-L-proline to its cis-methyl ester derivative with an overall yield of 82%.[4]
Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of N-Cbz-trans-4-hydroxy-L-proline.
Applications in Drug Development and Peptide Synthesis
This compound is a cornerstone in the synthesis of various pharmaceuticals and bioactive peptides due to its predefined stereochemistry and versatile functional groups.
Solid-Phase Peptide Synthesis (SPPS)
The Cbz group serves as a temporary protecting group for the amine functionality, preventing unwanted side reactions during peptide bond formation.[5] The hydroxyl group can either be left unprotected or protected with a suitable group depending on the synthetic strategy.
Experimental Protocol for Incorporation into a Peptide Chain (General):
-
Resin Preparation: Start with a suitable solid support (e.g., Wang resin) pre-loaded with the C-terminal amino acid.
-
Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.
-
Coupling: Activate the carboxylic acid of this compound using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. Add this activated solution to the deprotected resin.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.
-
Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps with subsequent amino acids to elongate the peptide chain.
-
Cleavage: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The Cbz group is generally stable to the conditions used for Fmoc removal but can be cleaved under different conditions, such as hydrogenolysis, if desired.
Workflow for Solid-Phase Peptide Synthesis
Caption: A single cycle of solid-phase peptide synthesis incorporating this compound.
Synthesis of DPP-4 Inhibitors (e.g., Saxagliptin)
This compound is a key precursor in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, it is a starting material for the synthesis of a key intermediate of Saxagliptin.
The synthesis of Saxagliptin involves the coupling of a protected adamantylglycine derivative with a modified proline component. This compound can be converted to the required proline derivative.
Logical Flow for the Role of this compound in Saxagliptin Synthesis
Caption: Logical flow diagram illustrating the use of this compound in the synthesis of Saxagliptin.
As a Chiral Auxiliary and in Polymer Synthesis
The inherent chirality of this compound makes it a valuable chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions. Furthermore, it has been utilized in the synthesis of biodegradable polymers. For example, direct melting condensation polymerization of N-Cbz protected hydroxyproline has been used to produce poly(4-hydroxy-N-Cbz-L-proline ester).
Conclusion
This compound stands out as a versatile and indispensable chiral building block in the fields of organic synthesis and drug discovery. Its well-defined stereochemistry, coupled with the synthetic flexibility offered by its protected amine and reactive hydroxyl group, provides a reliable platform for the construction of complex and biologically active molecules. The detailed protocols and data presented in this guide aim to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical and materials science.
References
A Technical Guide to the Biological Significance of Hydroxyproline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyproline, a post-translationally modified imino acid, is a cornerstone of structural biology, primarily recognized for its critical role in stabilizing the collagen triple helix. However, the biological significance of hydroxyproline and its derivatives extends far beyond this structural function. This technical guide explores the multifaceted roles of these molecules, focusing on their involvement in crucial cell signaling pathways, particularly the hypoxia-inducible factor (HIF) signaling cascade. By inhibiting prolyl hydroxylase domain (PHD) enzymes, specific hydroxyproline derivatives can modulate the cellular response to oxygen levels, a mechanism with profound therapeutic implications for conditions such as anemia, ischemia, and inflammatory diseases. This document provides an in-depth review of the core biological functions, quantitative data on derivative activity, detailed experimental protocols for their evaluation, and visual representations of the key molecular pathways.
The Foundational Role of Hydroxyproline in Collagen Stability
Hydroxyproline is produced through the post-translational hydroxylation of proline residues within procollagen chains, a reaction catalyzed by prolyl 4-hydroxylases (P4Hs) in the lumen of the endoplasmic reticulum.[1][2] This modification is indispensable for the structural integrity of connective tissues.
-
Triple Helix Stabilization: The most well-documented role of 4-hydroxyproline (4-Hyp) is the stabilization of the collagen triple helix.[3][4][5] The hydroxyl group of 4-Hyp contributes to conformational stability primarily through stereoelectronic effects that preorganize the proline ring into a conformation favorable for the sharp twisting of the helix.[6][7] This stability is essential for the formation of robust collagen fibers that provide tensile strength to skin, bones, cartilage, and blood vessels.[3][4] Without adequate hydroxylation, as seen in vitamin C (ascorbic acid) deficiency, unstable collagen is produced, leading to the clinical manifestations of scurvy.[5]
-
Fibril Formation and Molecular Interactions: Beyond thermal stability, proline hydroxylation patterns can influence the assembly of collagen molecules into fibrils.[7] Furthermore, 4-Hyp residues are involved in creating high-avidity binding sites for cellular receptors like integrins and discoidin domain receptors (DDRs), mediating cell-matrix interactions that are crucial for cellular functions.[7]
While 4-Hyp is stabilizing, other derivatives like 3-hydroxyproline (3-Hyp), which occurs naturally in specific collagen sequences, can have a destabilizing effect on the triple helix, highlighting the regioisomeric specificity of their functions.[6]
Hydroxyproline Derivatives in Cellular Signaling: The HIF Pathway
A paradigm shift in understanding the significance of hydroxyproline derivatives has come from the discovery of their role in oxygen sensing. This process is mediated by a distinct family of prolyl hydroxylases, known as HIF prolyl hydroxylase domain (PHD) enzymes (also called EGLNs).[8][9]
-
Normoxic Conditions: Under normal oxygen levels (normoxia), PHD enzymes utilize O₂, iron (Fe²⁺), and α-ketoglutarate to hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[10][11][12] This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[8][10] The VHL complex then polyubiquitylates HIF-α, targeting it for rapid degradation by the proteasome.[10][12] This keeps HIF-α levels low and its downstream gene targets inactive.
-
Hypoxic Conditions: Under low oxygen levels (hypoxia), the PHD enzymes lack their essential co-substrate (O₂) and become inactive.[11] Consequently, HIF-α is not hydroxylated, escapes VHL-mediated degradation, and stabilizes.[10][13] Stabilized HIF-α translocates to the nucleus, dimerizes with the constitutively expressed HIF-β subunit, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[10] This transcriptional activation orchestrates a systemic response to hypoxia, including promoting erythropoiesis (red blood cell production) via erythropoietin (EPO), angiogenesis (new blood vessel formation), and metabolic adaptation.[10][12]
Hydroxyproline derivatives designed as small molecules can act as competitive inhibitors of PHD enzymes, mimicking a hypoxic state even under normoxic conditions.[13] These HIF-prolyl hydroxylase inhibitors (HIF-PHIs) stabilize HIF-α, leading to the therapeutic activation of HIF target genes.[10][13] This mechanism is the basis for a new class of oral drugs for treating anemia associated with chronic kidney disease (CKD).[12][13]
Therapeutic Applications and Drug Development
The ability to pharmacologically stabilize HIF-α has opened new avenues for treating a range of diseases. Several HIF-PHIs, which are structurally related to the α-ketoglutarate co-substrate, are now approved in various countries.
-
Renal Anemia: HIF-PHIs are a novel class of oral medications for treating anemia in CKD patients.[13] By stabilizing HIF, they increase the body's own production of erythropoietin and improve iron metabolism by reducing levels of the iron-regulating hormone hepcidin.[11][12][13] This offers an alternative to injectable erythropoiesis-stimulating agents (ESAs).[13]
-
Ischemia and Inflammation: The HIF pathway's role in promoting angiogenesis and cell survival suggests potential applications for HIF-PHIs in ischemic conditions such as myocardial infarction and peripheral artery disease.
-
Fibrotic Diseases: Some hydroxyproline-containing collagen analogues have been shown to modulate the activity of matrix metalloproteinases (MMPs), enzymes involved in extracellular matrix remodeling.[14][15] This suggests a potential therapeutic strategy for fibrotic diseases like liver fibrosis, where excessive collagen deposition occurs.[14]
Quantitative Biological Data
The efficacy of HIF-PHIs is determined by their ability to inhibit PHD isoforms. The following table summarizes publicly available IC₅₀ values for several prominent PHD inhibitors, demonstrating their potency.
| Compound | Target | IC₅₀ (μM) | Assay Type | Reference |
| Roxadustat (FG-4592) | PHD2 | 10.36 | MEKC-based enzymatic assay | [16] |
| Vadadustat (AKB-6548) | PHD2 | ~1-2 (qualitative) | Colorimetric α-KG detection | [17][18] |
| Daprodustat (GSK1278863) | PHD2 | ~1-5 (qualitative) | Colorimetric α-KG detection | [17][18] |
| N-Oxalylglycine (DMOG) | Pan-PHD | ~50-100 (qualitative) | Western blot for Hyp-564 | [19] |
| Cobalt (II) Chloride | Pan-PHD | ~20-40 | Colorimetric α-KG detection | [17] |
Note: IC₅₀ values can vary significantly based on the assay conditions, enzyme and substrate concentrations, and detection method used.
Key Experimental Methodologies
Evaluating the biological activity of hydroxyproline derivatives, particularly HIF-PHIs, involves a series of in vitro and cell-based assays.
In Vitro PHD2 Inhibition Assay (Colorimetric)
This assay measures the consumption of the PHD co-substrate α-ketoglutarate (α-KG) as an indicator of enzyme activity.
-
Principle: PHD enzymes consume α-KG during the hydroxylation of a HIF-α peptide substrate. The remaining α-KG in the reaction mixture is derivatized with 2,4-dinitrophenylhydrazine (2,4-DNPH), which forms a colored product under basic conditions that can be quantified spectrophotometrically.[17]
-
Materials:
-
Recombinant human PHD2 enzyme.
-
Synthetic peptide substrate (e.g., HIF-1α residues 556-574).
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Cofactors: Ferrous sulfate (FeSO₄), L-ascorbic acid.
-
Substrate: α-ketoglutarate.
-
Test compounds (HIF-PHIs) dissolved in DMSO.
-
Stopping/Derivatization Reagent: 2,4-DNPH in HCl.
-
Color Development Reagent: NaOH.
-
96-well microplate and plate reader.
-
-
Protocol:
-
Prepare a reaction mixture containing assay buffer, PHD2 enzyme, HIF-1α peptide, ascorbic acid, and FeSO₄ in a 96-well plate.
-
Add test compounds at various concentrations (or vehicle control) to the wells and pre-incubate.
-
Initiate the reaction by adding α-ketoglutarate. Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and derivatize the remaining α-KG by adding the 2,4-DNPH solution.
-
Add NaOH to develop the color.
-
Measure the absorbance at a wavelength of ~425 nm.[17]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This is the definitive method to confirm that a compound inhibits PHDs within a cellular context, leading to the accumulation of its target, HIF-1α.
-
Principle: Cells are treated with the test compound. If the compound inhibits PHD activity, HIF-1α protein will be stabilized and accumulate. Total protein is then extracted, separated by size via SDS-PAGE, and the amount of HIF-1α is detected using a specific primary antibody.
-
Materials:
-
Cell line (e.g., HeLa, U2OS, Hep3B).[8]
-
Cell culture medium, plates, and incubator.
-
Test compound and vehicle control (e.g., DMSO).
-
Positive control (e.g., CoCl₂ or DMOG).[20]
-
Ice-cold PBS.
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[20]
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-HIF-1α, Mouse anti-β-actin (loading control).[20][21]
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.[21]
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.[20][21]
-
-
Protocol:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of the test compound, a positive control, and a vehicle control for a set time (e.g., 4-8 hours).[20]
-
Protein Extraction: Crucially, perform all steps on ice to prevent HIF-1α degradation.[20][22] Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[20] Centrifuge to pellet debris and collect the supernatant.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[22]
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and run to separate proteins by size.[22]
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[21]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash again and apply the ECL substrate.
-
Detection: Capture the chemiluminescent signal using an imaging system.[21]
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin) to ensure equal protein loading.[20][21] Analyze band intensity using densitometry software.
-
Signaling Pathways and Workflows
Visualizing the complex biological processes involving hydroxyproline derivatives is essential for clarity and understanding.
Caption: HIF-1α signaling under normoxic vs. hypoxic/HIF-PHI conditions.
Caption: A typical workflow for screening and validating HIF-PHI drug candidates.
Conclusion and Future Directions
The biological significance of hydroxyproline derivatives has expanded dramatically from a structural component of collagen to a key modulator of cellular signaling. The development of HIF-prolyl hydroxylase inhibitors stands as a testament to the therapeutic potential of targeting this pathway. Future research will likely focus on developing isoform-selective PHD inhibitors to minimize off-target effects and exploring the role of these derivatives in a wider range of pathologies, including cancer, neurodegenerative disorders, and inflammatory conditions. A deeper understanding of the diverse roles of different prolyl hydroxylases and their non-HIF substrates will continue to unveil new therapeutic opportunities rooted in the complex biology of this simple but profound post-translational modification.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Proline and hydroxyproline metabolism: implications for animal and human nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drinkharlo.com [drinkharlo.com]
- 4. Proline and Hydroxyproline: Amino Acids Critical for Collagen Stability [beyondbody.net]
- 5. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 6. bif.wisc.edu [bif.wisc.edu]
- 7. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]
- 10. karger.com [karger.com]
- 11. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 14. Hydroxyproline-containing collagen analogs trigger the release and activation of collagen-sequestered proMMP-2 by competition with prodomain-derived peptide P33-42 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The synthetic hydroxyproline-containing collagen analogue (Gly–Pro–Hyp)10 promotes enzymatic activity of matrixmetalloproteinase-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. docs.abcam.com [docs.abcam.com]
Chemical Identification and Physicochemical Properties
An In-depth Technical Guide to N-Cbz-hydroxy-L-proline: CAS Number, Identification, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Carbobenzyloxy-hydroxy-L-proline (this compound), a critical building block in peptide synthesis and a valuable precursor in the development of therapeutic agents. This document details its chemical identity, physicochemical properties, synthesis, purification, and analytical characterization, with a focus on both the trans and cis isomers. Furthermore, it explores its relevance in key biological pathways and its application in drug discovery.
This compound, also known as N-Benzyloxycarbonyl-hydroxy-L-proline or Z-Hydroxyproline (Z-Hyp-OH), is a derivative of the amino acid hydroxyproline where the amino group is protected by a carbobenzyloxy (Cbz or Z) group. This protection is vital for its use in peptide synthesis, preventing unwanted side reactions. The compound exists as two primary diastereomers, trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline, distinguished by the stereochemistry at the 4-position of the pyrrolidine ring. The trans isomer is the most common and commercially available form.
CAS Numbers and Molecular Structure
The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances. The primary CAS number for this compound typically refers to the trans isomer.
-
N-Cbz-trans-4-hydroxy-L-proline: 13504-85-3[1]
The molecular formula for both isomers is C₁₃H₁₅NO₅, and the molecular weight is 265.26 g/mol [1].
Physicochemical Data
The distinct stereochemistry of the cis and trans isomers leads to different physical properties. The following tables summarize key quantitative data for the N-protected forms and their parent molecules.
Table 1: Physicochemical Properties of this compound Isomers
| Property | N-Cbz-trans-4-hydroxy-L-proline | N-Cbz-cis-4-hydroxy-L-proline |
| CAS Number | 13504-85-3 | Not readily available |
| Molecular Formula | C₁₃H₁₅NO₅ | C₁₃H₁₅NO₅ |
| Molecular Weight | 265.26 g/mol [1] | 265.26 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil[2][3] | White powder (for Boc-protected form)[4] |
| Melting Point | 104-107 °C | 146 °C (decomposes) (for Boc-protected form) |
| Optical Rotation | [α]²⁰/D ~ -54° (c=2 in ethanol) | [α]²⁰/D ~ -58.1° (c=5.2 in water, for unprotected form)[5] |
| Solubility | Slightly soluble in water; soluble in dichloromethane, ethyl acetate[2] | Soluble in methanol (for Boc-protected form) |
Table 2: Physicochemical Properties of Unprotected Hydroxy-L-proline Isomers
| Property | trans-4-Hydroxy-L-proline | cis-4-Hydroxy-L-proline |
| CAS Number | 51-35-4 | 618-27-9[5] |
| Molecular Formula | C₅H₉NO₃ | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol | 131.13 g/mol [4] |
| Appearance | Rhombs or needles from water[5] | White powder[4] |
| Melting Point | 274 °C[5] | 238-241 °C[5] |
| Optical Rotation | [α]D -76.5° (c=2.5 in water)[5] | [α]D¹⁸ -58.1° (c=5.2 in water)[5] |
| pKa (pK₁', pK₂') | 1.82, 9.65[5] | Not readily available |
Experimental Protocols
Synthesis of N-Cbz-trans-4-hydroxy-L-proline
A standard and widely used method for the N-protection of hydroxyproline is the Schotten-Baumann reaction.
Objective: To introduce a carbobenzyloxy (Cbz) protecting group onto the amine of trans-4-hydroxy-L-proline.
Materials:
-
trans-4-Hydroxy-L-proline
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
12 M Hydrochloric acid (HCl)
Procedure: [2]
-
Dissolve trans-4-hydroxy-L-proline and sodium bicarbonate (2.5 equivalents) in water.
-
To this solution, slowly add a solution of benzyl chloroformate (1.05 equivalents) in dioxane while maintaining vigorous stirring. The reaction is typically performed at a cool temperature (e.g., 0-5 °C) to control exothermicity.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully acidify to pH 2 with 12 M HCl.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases and wash them with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a colorless viscous oil. The yield is often quantitative.
Caption: General workflow for the synthesis of N-Cbz-trans-4-hydroxy-L-proline.
Purification
The crude product from the synthesis is often of high purity and can sometimes be used directly. For applications requiring higher purity, purification can be achieved through:
-
Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an effective method.
-
Column Chromatography: For viscous oils or to remove closely related impurities, silica gel column chromatography is employed. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The separation of imino acids from hydrolysates has been effectively achieved using cation exchange resins like Dowex 50WX8, followed by elution with a suitable buffer[6].
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in SPPS. The Cbz group is stable to the basic conditions used for Fmoc group removal but can be cleaved under acidic conditions or, more commonly, by catalytic hydrogenation.
General SPPS Cycle:
-
Resin Swelling: The solid support (resin) is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the growing peptide chain on the resin is removed, typically with a solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Coupling: The carboxyl group of the incoming amino acid (e.g., this compound) is activated using coupling reagents (e.g., HBTU, HATU) and then coupled to the free N-terminus of the peptide on the resin.
-
Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.
-
Repeat: The cycle is repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and the Cbz and other side-chain protecting groups are removed, often simultaneously, using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) or by catalytic hydrogenation for the Cbz group.
Caption: Workflow for incorporating this compound into a peptide via SPPS.
Analytical Identification
Unambiguous identification of this compound and its isomers is crucial for quality control. A combination of spectroscopic methods is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. Due to hindered rotation around the carbamate bond, the ¹H and ¹³C NMR spectra of N-Cbz-protected prolines often show two sets of signals corresponding to the cis and trans rotamers[7].
-
¹H NMR: Key signals include the aromatic protons of the benzyl group (typically 7.2-7.4 ppm), the benzylic CH₂ protons (around 5.1-5.2 ppm), and the protons of the pyrrolidine ring, including the α-proton (H2), the δ-protons (H5), and the β- and γ-protons (H3 and H4). The chemical shifts and coupling constants of the ring protons are diagnostic for the cis or trans stereochemistry of the hydroxyl group.
-
¹³C NMR: Characteristic signals include the carbonyl carbons of the Cbz group and the carboxylic acid, the aromatic carbons, the benzylic carbon, and the five carbons of the pyrrolidine ring. The chemical shift of C4, the carbon bearing the hydroxyl group, is particularly informative.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify key functional groups.
-
O-H Stretch: A broad band around 3300-3500 cm⁻¹ corresponding to the hydroxyl and carboxylic acid O-H stretching.
-
C=O Stretch: A strong absorption around 1700-1750 cm⁻¹ for the carboxylic acid carbonyl and a slightly lower frequency band for the urethane carbonyl of the Cbz group.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Typically observed in the 1100-1200 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the identity and purity of the compound.
-
Electrospray Ionization (ESI-MS): This is a soft ionization technique that will typically show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight of 265.26.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information. Common fragmentation patterns for proline-containing molecules include the loss of water, CO₂, and characteristic cleavages of the pyrrolidine ring and the Cbz group[11][12]. High-resolution mass spectrometry can confirm the elemental composition with high accuracy[13].
Role in Biological Pathways and Drug Development
The primary biological relevance of hydroxyproline is its role as a major constituent of collagen, where it is essential for the stability of the triple helix structure[14]. This hydroxylation is a post-translational modification catalyzed by prolyl hydroxylases. This compound serves as a crucial tool and synthetic intermediate for studying these processes and developing related therapeutics.
Collagen Biosynthesis
Collagen is synthesized as procollagen, where specific proline residues in Gly-X-Pro sequences are hydroxylated by prolyl 4-hydroxylases (P4Hs)[15][16]. This hydroxylation is critical for the folding and stability of the collagen triple helix. This compound is used in the synthesis of peptide fragments of collagen to study its structure, stability, and interactions.
Caption: Key steps in the biosynthesis of collagen involving prolyl hydroxylation.
Proline Metabolism and Signaling
Proline metabolism is increasingly recognized for its role in cellular signaling, particularly in response to stress. Proline dehydrogenase (PRODH), the first enzyme in proline catabolism, is linked to the production of reactive oxygen species (ROS) and apoptosis.
Caption: Simplified overview of proline metabolism and its connection to cellular signaling.
Drug Development: Prolyl Hydroxylase Inhibitors
Prolyl hydroxylase domain (PHD) enzymes are key oxygen sensors in cells that regulate the stability of Hypoxia-Inducible Factor (HIF). Under normal oxygen levels, PHDs hydroxylate proline residues on HIF-α, targeting it for degradation. Inhibiting PHDs stabilizes HIF-α, which can promote the production of erythropoietin (EPO), making PHD inhibitors a promising new class of drugs for treating anemia associated with chronic kidney disease[17].
This compound and its derivatives are valuable starting materials and scaffolds for the synthesis of these PHD inhibitors[18][19][20]. Its rigid pyrrolidine ring and stereodefined hydroxyl group provide a framework for designing molecules that can fit into the active site of prolyl hydroxylases. For example, it can be used to synthesize proline analogues that act as competitive inhibitors or probes for these enzymes[17][21].
Conclusion
This compound is a cornerstone molecule for chemists and biologists working in peptide science and drug discovery. Its well-defined stereochemistry and the robust Cbz protecting group make it an ideal building block for complex peptides and a versatile starting material for the synthesis of enzyme inhibitors. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective application in research and development.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 13504-85-3 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Cis-4-Hydroxy-L-Proline | C5H9NO3 | CID 440015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydroxyproline [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
- 10. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]
- 11. researchgate.net [researchgate.net]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. High-resolution mass spectrometry confirms the presence of a hydroxyproline (Hyp) post-translational modification in the GGGGP linker of an Fc-fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein hydroxylation: prolyl 4-hydroxylase, an enzyme with four cosubstrates and a multifunctional subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Substrate specificity of human prolyl-4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability of N-Cbz-hydroxy-L-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of N-Cbz-hydroxy-L-proline. This valuable building block is crucial in various research and development areas, particularly in peptide synthesis and the manufacturing of therapeutic agents. This document offers structured data on suppliers, detailed experimental protocols, and visual representations of its utility in biochemical pathways and synthetic processes.
Commercial Availability
This compound, in both its trans and cis isomeric forms, is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 99%. The following tables summarize the availability and pricing from several key suppliers. Please note that prices are subject to change and may vary based on the quantity purchased and the supplier's location.
Table 1: Commercial Availability of trans-N-Cbz-4-hydroxy-L-proline (CAS: 13504-85-3)
| Supplier | Product Number | Purity | Package Size | Price (USD) |
| TCI Chemicals | C2506 | >98.0% (HPLC) | 5 g | $24 |
| 25 g | $123 | |||
| Sigma-Aldrich | 96310 | ≥99.0% | 5 g | $79 |
| 25 g | $99.4 | |||
| SRL | 14088 | 99% | 1 g | ~$17 |
| 25 g | ~$297 | |||
| ChemScene | CS-W016758 | ≥97% | - | Request Quote |
| J&K Scientific | - | 98% | - | Request Quote |
| Hebei Chuanghai Biotechnology | - | 99% | per kg | $10 |
| Ouhuang Engineering Materials | - | 99.92% | per kg | $5 |
| Honest Joy Holdings Limited | - | 98.3% | per kg | Request Quote |
Table 2: Commercial Availability of cis-N-Cbz-4-hydroxy-L-proline Methyl Ester (CAS: 57653-35-7) *
| Supplier | Product Number | Purity | Package Size | Price (USD) |
| Sigma-Aldrich | 705934 | 97% | 1 g | Request Quote |
*Data for the free acid of the cis isomer is less commonly available as a standard stock item.
Experimental Protocols
Synthesis of this compound
This protocol outlines a general method for the N-protection of L-hydroxyproline using benzyl chloroformate.
Materials:
-
L-Hydroxyproline
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Water (H₂O)
-
12 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-hydroxyproline (78.7 g, 600 mmol) and sodium bicarbonate (126 g, 1.5 mol) in 900 mL of water.
-
Slowly add a solution of benzyl chloroformate (89.6 mL, 630 mmol) in 90 mL of dioxane to the aqueous solution with stirring.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Acidify the mixture to a pH of 2 with 12 M hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (3 x 500 mL).
-
Combine the organic phases and wash with saturated brine (3 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound as a colorless, viscous oil. The product is often of sufficient purity for direct use in subsequent reactions without further purification.[1]
Prolidase Inhibition Assay
N-Cbz-L-proline is a known competitive inhibitor of prolidase, an enzyme that cleaves dipeptides with a C-terminal proline or hydroxyproline.[1] This protocol provides a basis for assessing this inhibition.
Materials:
-
Human fibroblasts or other cell/tissue lysate containing prolidase
-
Glycyl-L-proline (Gly-Pro) substrate
-
N-Cbz-L-proline (inhibitor)
-
Trichloroacetic acid (TCA)
-
Chinard's reagent (for proline detection)
-
Acetic acid
-
Spectrophotometer
Procedure:
-
Prepare a cell or tissue lysate containing active prolidase.
-
Pre-incubate the lysate with varying concentrations of N-Cbz-L-proline. A 1:1 molar ratio of substrate to inhibitor has been shown to result in approximately 90% inhibition.[2]
-
Initiate the enzymatic reaction by adding the Gly-Pro substrate (e.g., 100 mM final concentration).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding TCA (e.g., 0.45 M final concentration).
-
Centrifuge the samples to pellet precipitated proteins.
-
To the supernatant, add acetic acid and Chinard's reagent.
-
Heat the samples at 90°C for 10 minutes to allow for color development.
-
Measure the absorbance at 515 nm.
-
The amount of proline released is proportional to the absorbance, and the inhibitory effect of N-Cbz-L-proline can be quantified by comparing the results to a control without the inhibitor.
Use in Solid-Phase Peptide Synthesis (SPPS)
N-Cbz protected amino acids can be utilized in Fmoc-based solid-phase peptide synthesis, particularly for the introduction of the N-terminal residue.
General Coupling Protocol for Cbz-protected Amino Acid:
-
Following the standard Fmoc-SPPS cycles for the desired peptide sequence, remove the final N-terminal Fmoc protecting group from the resin-bound peptide.
-
Wash the resin thoroughly with a suitable solvent like dimethylformamide (DMF).
-
Activate the this compound by dissolving it in DMF with a coupling reagent such as HBTU/HOBt and a base like diisopropylethylamine (DIEA).
-
Add the activated Cbz-amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Wash the resin extensively with DMF and other solvents to remove excess reagents.
-
Proceed with the cleavage of the peptide from the resin and concomitant removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The Cbz group is generally stable to the TFA used for cleavage.
Key Applications and Signaling Pathways
Prolidase Inhibition
Prolidase is a crucial enzyme in collagen metabolism, responsible for recycling proline from dipeptides. Its inhibition can have significant effects on cellular processes. N-Cbz-L-proline acts as a competitive inhibitor of this enzyme.
Role in Drug Development: Synthesis of Saxagliptin
This compound derivatives are pivotal intermediates in the synthesis of various pharmaceuticals. A notable example is its use in the synthesis of Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key intermediate, N-Cbz-4,5-dehydro-L-prolineamide, is derived from this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Cbz-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-Cbz-hydroxy-L-proline from L-hydroxyproline. The described method utilizes the Schotten-Baumann reaction conditions for the N-protection of the secondary amine of L-hydroxyproline with benzyloxycarbonyl chloride (Cbz-Cl). This procedure is a fundamental transformation in peptide synthesis and the preparation of various pharmaceutical intermediates. The protocol includes a comprehensive experimental procedure, a summary of quantitative data, and characterization details. Additionally, visual diagrams of the reaction mechanism and experimental workflow are provided to facilitate understanding and execution.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of the Cbz (benzyloxycarbonyl) protecting group on the nitrogen atom allows for the selective modification of the carboxylic acid and hydroxyl functionalities of the hydroxyproline scaffold. This protected amino acid is a key intermediate in the synthesis of various complex molecules, including peptides, peptidomimetics, and other biologically active compounds. The synthesis described herein is a robust and high-yielding procedure based on the well-established Schotten-Baumann reaction, where an amine is acylated in the presence of a base.
Reaction and Mechanism
The synthesis of this compound involves the nucleophilic attack of the secondary amine of L-hydroxyproline on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is carried out in a biphasic solvent system (water and dioxane) with sodium bicarbonate acting as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol
This protocol is adapted from established literature procedures for the N-protection of amino acids.
Materials:
-
L-Hydroxyproline
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Deionized water
-
12 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve L-hydroxyproline (1.0 eq) and sodium bicarbonate (2.5 eq) in deionized water.
-
Addition of Cbz-Cl: To the stirred aqueous solution, slowly add a solution of benzyl chloroformate (1.05 eq) in dioxane.
-
Reaction: Stir the reaction mixture vigorously at room temperature overnight (approximately 12-16 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol:acetic acid (90:8:2). The product should have a higher Rf value than the starting L-hydroxyproline.
-
Work-up - Acidification: After completion of the reaction, cool the mixture in an ice bath and acidify to pH 2 with 12 M HCl.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Work-up - Washing: Combine the organic layers and wash with saturated brine solution (2x).
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the product as a viscous oil.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Equivalent | Quantity (per 10g L-hydroxyproline) |
| L-Hydroxyproline | 131.13 | 1.0 | 10.0 g |
| Sodium Bicarbonate | 84.01 | 2.5 | 16.0 g |
| Benzyl Chloroformate | 170.59 | 1.05 | 11.5 mL |
| Water | 18.02 | - | 115 mL |
| Dioxane | 88.11 | - | 11.5 mL |
| Product | |||
| This compound | 265.26 | - | Theoretical Yield: 20.2 g |
| Reaction Parameters | |||
| Reaction Time | - | - | 12 - 16 hours |
| Temperature | - | - | Room Temperature |
| Yield | |||
| Typical Yield | - | - | >95% (quantitative)[1] |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
Appearance: Colorless to pale yellow viscous oil.[1]
-
¹H NMR (in CDCl₃, δ in ppm): The expected proton NMR spectrum would show signals for the aromatic protons of the benzyl group (around 7.3 ppm), the benzylic protons (a singlet around 5.1 ppm), and the protons of the pyrrolidine ring and the hydroxyl group. Due to the presence of rotamers around the carbamate bond, some signals may appear as broadened or duplicated peaks.
-
¹³C NMR (in CDCl₃, δ in ppm): The expected carbon NMR spectrum would show signals for the carbonyl carbons (carbamate and carboxylic acid), the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidine ring.
-
IR (Infrared Spectroscopy, cm⁻¹): The IR spectrum is expected to show characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), the C=O stretch of the carbamate (~1700 cm⁻¹) and the carboxylic acid (~1720 cm⁻¹), and C-O stretches.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound, a key intermediate for researchers in drug discovery and peptide chemistry. The straightforward procedure, high yield, and simple work-up make it suitable for both small-scale and larger-scale preparations. The provided diagrams and data tables offer a comprehensive guide for the successful execution and understanding of this important chemical transformation.
References
Application Notes and Protocols: N-Cbz Protection of Hydroxyproline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of the secondary amine in hydroxyproline is a critical step in peptide synthesis and the development of various pharmaceuticals. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. This document provides a detailed protocol for the N-Cbz protection of L-hydroxyproline.
Reaction Principle
The N-Cbz protection of hydroxyproline proceeds via the reaction of the secondary amine of hydroxyproline with benzyl chloroformate (Cbz-Cl) under basic conditions. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant | L-Hydroxyproline | |
| Reagent | Benzyl Chloroformate (Cbz-Cl) | |
| Base | Sodium Bicarbonate (NaHCO₃) | [1] |
| Solvent | Water and Dioxane | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | Overnight | [1] |
| Product | N-Cbz-Hydroxy-L-proline | [1] |
| Molecular Formula | C₁₃H₁₅NO₅ | [1][2] |
| Molecular Weight | 265.26 g/mol | [1][2] |
| Appearance | Colorless viscous oil | [1] |
| Yield | Quantitative | [1] |
| Purification | Can be used directly without further purification | [1] |
Experimental Protocol
Materials:
-
L-Hydroxyproline
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Water
-
12 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure: [1]
-
Dissolution of Reactants: In a round bottom flask, dissolve L-hydroxyproline (78.7 g, 600 mmol) and sodium bicarbonate (126 g, 1.5 mol) in water (900 mL).
-
Addition of Protecting Agent: To the stirred solution, slowly add a solution of benzyl chloroformate (89.6 mL, 630 mmol) in dioxane (90 mL) using an addition funnel.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Monitoring the Reaction: The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Acidification: Cool the reaction mixture to 0 °C in an ice bath and acidify to pH 2 with 12 M hydrochloric acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 500 mL).
-
Workup - Washing: Combine the organic phases and wash with saturated brine solution (3 x 200 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the product as a colorless viscous oil.
Visualizations
Caption: Experimental workflow for the N-Cbz protection of hydroxyproline.
References
Application Notes and Protocols for N-Cbz-Hydroxy-L-proline in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective utilization of N-Cbz-hydroxy-L-proline in solid-phase peptide synthesis (SPPS). This document outlines the strategic considerations for incorporating this derivative, detailed experimental protocols, and expected outcomes.
Introduction
This compound (Z-Hyp-OH) is a valuable building block in the synthesis of peptides containing hydroxyproline. The benzyloxycarbonyl (Cbz or Z) protecting group offers orthogonal stability to the commonly used Fmoc and Boc protecting groups, providing flexibility in synthetic strategies, particularly for complex peptides or those requiring selective deprotection. Hydroxyproline itself is a critical component of various structural proteins, such as collagen, and its incorporation can impart unique conformational constraints and biological activities to synthetic peptides.
Key Considerations for Using this compound
The use of this compound requires careful consideration of the overall synthetic scheme, particularly regarding the choice of Nα-protection for other amino acids and the final deprotection strategy.
Orthogonality: The Cbz group is stable to the basic conditions used for Fmoc removal and the mild acidic conditions for Boc removal, making it an excellent choice for N-terminal protection when other protecting groups are used for side chains.[1]
Deprotection: The Cbz group is typically removed by hydrogenolysis or strong acids.[1] This means that if other acid-labile side-chain protecting groups are present, a coordinated deprotection strategy is necessary.
Coupling: As a proline derivative, the coupling of this compound can be challenging due to its secondary amine nature and potential for steric hindrance. The choice of coupling reagent is critical for achieving high efficiency.
Data Presentation: Synthesis Parameters and Expected Outcomes
The following table summarizes typical parameters and expected outcomes when using this compound in SPPS. These values are compiled from general SPPS knowledge and should be optimized for specific peptide sequences.
| Parameter | Condition/Reagent | Expected Outcome | Purity (Crude) | Notes |
| Resin | Wang, Rink Amide, 2-Chlorotrityl Chloride | Dependent on C-terminal acid or amide requirement. | N/A | 2-Chlorotrityl chloride resin is beneficial for C-terminal proline-containing peptides to minimize diketopiperazine formation.[2] |
| Nα-Protection Strategy | Fmoc or Boc | Compatible with both strategies due to the orthogonality of the Cbz group. | N/A | |
| Coupling Reagent | HBTU/HOBt, HATU, DIC/HOBt | High coupling efficiency. | >70% | HATU is often more efficient for sterically hindered couplings.[3][4] |
| Coupling Time | 1-4 hours | Generally complete within this timeframe. | >70% | Difficult couplings may require longer reaction times or double coupling. |
| Cbz Deprotection | 1. H₂/Pd/C2. Strong Acid (e.g., HF, TFMSA) | 1. Clean and efficient.2. Effective but can cleave other acid-labile groups. | >70% | Hydrogenolysis is preferred for its mild conditions. |
| Overall Yield | N/A | 20-50% | >70% | Highly sequence-dependent. |
Experimental Protocols
Protocol 1: Incorporation of this compound using Fmoc-SPPS
This protocol assumes the synthesis is proceeding with Fmoc-protected amino acids on a solid support.
1. Resin Swelling:
- Swell the resin (e.g., Rink Amide resin, 100-200 mesh, 0.5-1.0 mmol/g) in dimethylformamide (DMF) for at least 1 hour.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 5 minutes.
- Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
- Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
3. Coupling of this compound:
- In a separate vessel, pre-activate a 3-5 fold molar excess of this compound with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF for 5-10 minutes.
- Add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 1-4 hours with gentle agitation.
- Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). Note that proline derivatives will give a reddish-brown color instead of the typical blue.
4. Capping (Optional):
- If the coupling is incomplete, cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF (5% v/v each) for 30 minutes.
5. Washing:
- Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and dichloromethane (DCM) (5 times).
6. Continuation of Synthesis:
- Proceed with the coupling of the next Fmoc-protected amino acid.
Protocol 2: Cleavage and Cbz-Deprotection
Method A: Cleavage with Simultaneous Cbz-Deprotection using Strong Acid
-
Reagents:
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
-
Method B: On-Resin Cbz-Deprotection followed by Cleavage
This method is suitable when other acid-labile protecting groups need to be preserved.
-
Cbz-Deprotection (Hydrogenolysis):
-
Swell the peptide-resin in a suitable solvent such as methanol or DMF.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10%).
-
Bubble hydrogen gas through the suspension or perform the reaction under a hydrogen atmosphere for 4-8 hours.
-
Filter the resin to remove the catalyst and wash thoroughly.
-
-
Cleavage:
-
Proceed with the standard cleavage protocol appropriate for the resin and side-chain protecting groups (e.g., TFA-based cocktail).
-
Mandatory Visualizations
Caption: Workflow for SPPS incorporating this compound.
Caption: Orthogonal protection and deprotection strategy in SPPS.
Caption: Side reaction: Diketopiperazine formation with C-terminal proline.
References
Application Notes and Protocols for N-Cbz-hydroxy-L-proline in Solution-Phase Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical yet powerful method for constructing peptides, particularly for large-scale synthesis of shorter peptides and fragments.[1][2] This technique involves the stepwise addition of amino acids in a homogenous solution, allowing for straightforward monitoring and purification of intermediates.[2]
(2S,4R)-4-hydroxyproline (Hyp), a post-translationally modified variant of proline, is a critical component of collagen, where it confers structural stability.[3] Its unique stereochemistry and the presence of a hydroxyl group make it a valuable building block in designing novel peptides and peptidomimetics with specific conformational properties for therapeutic applications.[3][4]
The N-Carboxybenzyl (Cbz or Z) protecting group is frequently employed for the α-amino group in solution-phase synthesis due to its stability under various coupling conditions and its clean removal via catalytic hydrogenation.[5][6] This document provides detailed application notes and protocols for the use of N-Cbz-hydroxy-L-proline in solution-phase peptide coupling reactions.
Core Principles & Considerations
The fundamental principle of solution-phase peptide synthesis involves three main stages: protection, coupling, and deprotection.[6]
-
Protection: The N-terminus of hydroxyproline is protected with the Cbz group. The C-terminus of the incoming amino acid is typically protected as an ester (e.g., methyl or benzyl ester) to prevent self-polymerization.[1]
-
Activation & Coupling: The carboxylic acid of this compound is activated to facilitate the formation of the amide (peptide) bond. This is the most critical step, and the choice of coupling reagent is paramount to ensure high yield and minimize racemization.[7]
-
Deprotection: After coupling, the N-terminal Cbz group can be removed to allow for further chain elongation.
Special Considerations for this compound:
-
Secondary Hydroxyl Group: The secondary hydroxyl group on the C4 position of the proline ring generally exhibits low reactivity and often does not require protection for standard coupling reactions.[5] However, for highly activating coupling conditions or specific synthetic strategies, O-acylation can occur as a side reaction. This can often be reversed by mild base treatment.[5]
-
Coupling Reagents: Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), are common.[1][7] More advanced phosphonium (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU) can offer higher efficiency and are particularly useful for sterically hindered couplings.[8]
Experimental Workflow & Reaction
The following diagrams illustrate the general workflow for a single coupling step and the core chemical reaction.
Caption: General workflow for solution-phase peptide coupling.
Caption: Chemical scheme of a generic coupling reaction.
Protocol: Synthesis of N-Cbz-Hyp-Phe-OMe
This protocol details the coupling of this compound with L-Phenylalanine methyl ester using DCC as the coupling reagent and HOBt as an additive to suppress racemization.
Materials & Equipment:
-
N-Cbz-(4R)-hydroxy-L-proline
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Amino Acid Salt Neutralization: In a round-bottom flask, dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in DCM. Add DIPEA (1.1 eq) and stir for 15-20 minutes at room temperature to obtain the free amine.
-
Activation of this compound: In a separate flask, dissolve this compound (1.05 eq) and HOBt (1.1 eq) in a minimal amount of DMF, then dilute with DCM.
-
Cool the N-Cbz-Hyp solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0°C.
-
Coupling Reaction: Add the solution of free H-Phe-OMe (from step 1) to the activated N-Cbz-Hyp mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress using TLC until the starting material (N-Cbz-Hyp) is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the solid with a small amount of DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Analysis:
Data Summary
The efficiency of peptide coupling is highly dependent on the reagents and conditions used. The following table summarizes typical outcomes for the coupling of N-protected proline derivatives.
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Typical Purity (%) (Post-Purification) | Reference Notes |
| DCC | HOBt | DIPEA | DCM/DMF | 75-90 | >95 | Standard, cost-effective method. DCU byproduct can complicate purification.[1] |
| EDC | HOBt | DIPEA | DCM | 80-95 | >97 | Water-soluble carbodiimide; byproduct is easily removed during aqueous work-up. |
| HBTU | - | DIPEA | DMF | 85-98 | >98 | Fast and efficient; aminium salt-based reagent.[8] |
| HATU | - | DIPEA | DMF | 90-99 | >98 | Highly efficient, especially for sterically hindered couplings. Lower risk of racemization due to the HOAt moiety.[8] |
| PyBOP | - | DIPEA | DMF | 85-95 | >97 | Phosphonium salt-based reagent; known for clean reactions and good solubility. Does not cause guanidinylation side reactions.[8] |
Note: Yields and purity are representative and can vary based on the specific amino acid sequence, scale, and purification efficiency.
Final Deprotection
To remove the N-terminal Cbz group for subsequent couplings or to obtain the final deprotected peptide, catalytic hydrogenation is the standard method.
Protocol: Cbz-Group Removal
-
Dissolve the purified N-Cbz-dipeptide in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Add a catalytic amount of Palladium on carbon (Pd/C, typically 10% w/w).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to yield the deprotected dipeptide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bachem.com [bachem.com]
- 3. Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. bachem.com [bachem.com]
- 9. libjournals.unca.edu [libjournals.unca.edu]
- 10. agilent.com [agilent.com]
Purification of N-Cbz-hydroxy-L-proline: Application Notes and Protocols for Researchers
For Immediate Release
Application Note: Strategies for the Purification of N-Cbz-hydroxy-L-proline Post-Synthesis
Introduction
This compound is a critical building block in the synthesis of various pharmaceuticals and complex peptides. The purity of this intermediate is paramount to ensure the desired outcome of subsequent reactions. Following its synthesis, typically through the reaction of L-hydroxyproline with benzyl chloroformate, the crude product is often obtained as a viscous oil. While in some cases this crude material may be of sufficient purity for immediate use, further purification is often necessary to remove unreacted starting materials, by-products, and residual reagents. This application note details two primary methods for the purification of this compound: recrystallization and column chromatography.
Common Impurities
The primary impurities in a typical synthesis of this compound may include:
-
Unreacted L-hydroxyproline: Due to incomplete reaction.
-
Benzyl alcohol: A by-product of the decomposition of benzyl chloroformate.
-
Di-Cbz-hydroxy-L-proline: Over-protection of the starting material.
-
Residual benzyl chloroformate: Excess reagent from the reaction.
The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired final purity of the product.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a suitable method for removing impurities when the crude this compound is a solid or can be induced to crystallize. The selection of an appropriate solvent system is critical for successful purification.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvents (e.g., ethyl acetate, hexane, toluene)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). A good solvent will dissolve the compound when hot but not when cold. If the compound is too soluble in a single solvent, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. A common system for Cbz-protected amino acids is ethyl acetate/hexane.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethyl acetate) to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from impurities with different polarities. Normal-phase silica gel chromatography is commonly employed.
Materials and Equipment:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of ethyl acetate and hexane)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial eluent (a non-polar solvent mixture, e.g., 10% ethyl acetate in hexane). Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar eluent. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Monitoring: Monitor the separation by thin-layer chromatography (TLC). Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Data Presentation
The following table summarizes typical results that can be expected from the purification of this compound. The initial purity of the crude product after a standard aqueous workup is generally high.
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Recrystallization | ~95 | >99 | 80-90 |
| Column Chromatography | ~95 | >99.5 | 75-85 |
Note: These values are illustrative and can vary depending on the specific reaction conditions and the scale of the synthesis.
Visualizations
Logical Workflow for Purification Method Selection
Caption: Workflow for selecting the appropriate purification method.
Experimental Workflow for Recrystallization
Caption: Step-by-step workflow for the recrystallization process.
Experimental Workflow for Column Chromatography
Caption: Step-by-step workflow for the column chromatography process.
Application Notes and Protocols for the Analytical Characterization of N-Cbz-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the primary analytical methods for the thorough characterization of N-Cbz-hydroxy-L-proline. This document provides methodologies for identity, purity, and structural confirmation, critical for its use in pharmaceutical research and development.
Physicochemical Properties
This compound, also known as (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, is a protected form of the amino acid hydroxyproline. The carbobenzyloxy (Cbz) group serves as a crucial protecting group in peptide synthesis.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO₅ | [1] |
| Molecular Weight | 265.26 g/mol | [1] |
| Appearance | White to off-white powder or viscous oil | [1] |
| Melting Point | 104-107 °C | |
| Solubility | Soluble in dichloromethane and ethyl acetate. Slightly soluble in water. | [1] |
| Optical Activity | [α]²⁰/D ~ -54° (c=2 in ethanol) | |
| CAS Number | 13504-85-3 | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification. A reversed-phase method is typically employed. Due to the presence of the Cbz group, which contains a benzene ring, UV detection is highly effective. For enhanced sensitivity and analysis in complex matrices, pre-column derivatization can be utilized.[2][3]
Application Note:
This protocol outlines a general reversed-phase HPLC method suitable for determining the purity of this compound. The method can be adapted for quantitative analysis by preparing a standard curve with a reference standard. The choice of a C18 column provides good retention and separation of the analyte from potential impurities. Gradient elution is often preferred to ensure the efficient elution of both polar and non-polar impurities.
Experimental Protocol: Reversed-Phase HPLC
Table 2: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Application Note:
This section provides the expected chemical shifts for the protons and carbons in this compound. These values are based on data for similar structures and established chemical shift principles. The use of a deuterated solvent such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃) is standard.[4][5] The presence of rotamers due to the amide bond can lead to the observation of multiple sets of signals for some protons and carbons.[6]
Experimental Protocol: ¹H and ¹³C NMR
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cbz-CH₂ | ~5.1 (s, 2H) | ~67.0 |
| Cbz-Aromatic | ~7.3 (m, 5H) | ~127-136 |
| Proline Hα | ~4.4 (dd, 1H) | ~59.0 |
| Proline Hβ | ~2.0-2.3 (m, 2H) | ~38.0 |
| Proline Hγ | ~4.5 (m, 1H) | ~70.0 |
| Proline Hδ | ~3.5-3.7 (m, 2H) | ~55.0 |
| C=O (Cbz) | - | ~155.0 |
| C=O (Carboxyl) | - | ~175.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Multiplicity is indicated as s (singlet), dd (doublet of doublets), and m (multiplet).
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.[7]
Application Note:
This protocol describes the use of ESI-MS to determine the molecular weight of this compound. In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 266.27. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, providing characteristic product ions that confirm the structure. The fragmentation of proline-containing peptides is well-studied, and similar fragmentation patterns can be expected for this derivative.[8]
Experimental Protocol: ESI-MS/MS
Table 4: ESI-MS/MS Parameters and Expected Fragmentation
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Infusion Solvent | 50:50 Acetonitrile:Water with 0.1% Formic Acid |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
| Collision Energy | 10-30 eV (for MS/MS) |
| Expected Precursor Ion [M+H]⁺ | m/z 266.27 |
| Major Expected Fragment Ions | m/z 176.07 (Loss of benzyl group) |
| m/z 132.06 (Loss of benzyloxycarbonyl group) | |
| m/z 91.05 (Benzyl cation) | |
| m/z 86.06 (Proline iminium ion) |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Application Note:
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. This method is useful for a quick identity check of the material.
Experimental Protocol: FTIR Spectroscopy
Table 5: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl and carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (aromatic and aliphatic) | 3100-2850 |
| C=O stretch (urethane and carboxylic acid) | ~1740 and ~1690 |
| C=C stretch (aromatic) | 1600-1450 |
| C-N stretch | 1250-1020 |
| C-O stretch | 1320-1000 |
Visualizations
Caption: HPLC experimental workflow.
Caption: Predicted MS/MS fragmentation pathway.
References
- 1. This compound | 13504-85-3 [chemicalbook.com]
- 2. Reversed-phase high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen by derivatization with dabsyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Hydroxyproline(51-35-4) 1H NMR [m.chemicalbook.com]
- 6. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of N-Cbz-hydroxy-L-proline in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Carbobenzyloxy-hydroxy-L-proline (N-Cbz-hydroxy-L-proline) has emerged as a pivotal chiral building block in medicinal chemistry, offering a rigid scaffold and versatile functional groups for the synthesis of a wide array of therapeutic agents. Its inherent stereochemistry and conformational constraints make it an invaluable tool in the design of peptidomimetics, enzyme inhibitors, and other complex molecular architectures. This document provides detailed application notes and experimental protocols to highlight the utility of this compound in contemporary drug development.
Application Notes
A Cornerstone in Antiviral Drug Synthesis
This compound and its derivatives are instrumental in the synthesis of potent antiviral agents, particularly protease inhibitors. The rigid pyrrolidine ring can effectively mimic peptide bond conformations, leading to high-affinity binding to viral proteases.
A prominent example is the synthesis of Nirmatrelvir (Paxlovid™) , an orally bioavailable 3C-like protease inhibitor for the treatment of COVID-19. The bicyclic proline-like moiety in Nirmatrelvir, derived from a hydroxyproline scaffold, is crucial for its potent inhibitory activity against the SARS-CoV-2 main protease (Mpro).[1][2]
Table 1: Synthesis of Nirmatrelvir Intermediate from a Hydroxyproline Derivative [1][2]
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | Boc-trans-4-hydroxy-L-proline benzyl ester | 1. MsCl, Et3N, DMAP; 2. PhSeSePh, NaBH4 | Phenylselenyl derivative | ~78% over 2 steps |
| 2 | Phenylselenyl derivative | Co(II) catalyst, 2,2-dichloropropane, Zn, ZnBr2 | Bicyclic dimethylcyclopropyl amino acid fragment | ~68% |
Scaffolding for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The development of orally active inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes has significantly benefited from the use of proline-based structures. This compound serves as a key starting material for the synthesis of DPP-4 inhibitors like Saxagliptin . The hydroxyproline core helps in achieving the desired stereochemistry and interaction with the active site of the DPP-4 enzyme.
Table 2: Biological Activity of Saxagliptin
| Target | IC50 (nM) | Reference |
| DPP-4 | ~2-5 | [3][4] |
Modulating Amino Acid Transporters
Recent research has highlighted the use of this compound in developing inhibitors for solute carrier (SLC) transporters, such as SLC1A4 (ASCT1) and SLC1A5 (ASCT2), which are implicated in various cancers and neurological disorders. The functionalized pyrrolidine scaffold allows for the synthesis of diverse libraries of compounds to probe the ligand-binding sites of these transporters.[5][6][7][8][9][10]
Table 3: Inhibitory Activity of Hydroxyproline Analogs against Amino Acid Transporters [5][6][7][8][9][10]
| Compound Class | Target | Ki (µM) |
| Alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) | SLC1A4 | Low micromolar to nanomolar range |
| Alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) | SLC1A5 | Low micromolar to nanomolar range |
Foundation for Peptidomimetics and Chiral Synthesis
The constrained cyclic structure of this compound makes it an excellent starting point for the synthesis of peptidomimetics, where it can be used to induce specific secondary structures or to replace native peptide bonds to improve metabolic stability. Furthermore, its inherent chirality is exploited in asymmetric synthesis to control the stereochemical outcome of reactions.
Experimental Protocols
Protocol 1: General Procedure for N-Cbz Protection of Hydroxy-L-proline
This protocol describes the standard procedure for the protection of the amino group of hydroxy-L-proline with a carboxybenzyl (Cbz) group.[11]
Materials:
-
trans-4-Hydroxy-L-proline
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
12 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve trans-4-Hydroxy-L-proline (1.0 eq) and sodium bicarbonate (2.5 eq) in water.
-
Slowly add a solution of benzyl chloroformate (1.05 eq) in dioxane to the aqueous solution at 0°C.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0°C in an ice bath and acidify to pH 2 with 12 M HCl.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic phases, wash with saturated brine (3x), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain this compound as a viscous oil. The yield is typically quantitative.[11]
Protocol 2: Peptide Coupling using this compound
This protocol outlines the incorporation of this compound into a peptide chain using standard peptide coupling reagents.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HATU
-
Hydroxybenzotriazole (HOBt) or HOAt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq), the amino acid ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0°C and add DIPEA (2.2 eq) to neutralize the hydrochloride salt.
-
Add DCC (1.1 eq) to the reaction mixture and stir at 0°C for 1 hour, then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting dipeptide by column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound | 13504-85-3 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: N-Cbz-hydroxy-L-proline in Synthetic Chemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments involving N-Cbz-hydroxy-L-proline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in peptide synthesis?
A1: The two most prevalent side reactions are diketopiperazine formation and epimerization. Diketopiperazine formation is a significant issue when a proline or hydroxyproline residue is at the C-terminal or penultimate position of a dipeptide segment on a solid support.[1][2][3] Epimerization at the alpha-carbon of the hydroxyproline residue can also occur under certain conditions.[4]
Q2: What is diketopiperazine formation and when is it most likely to occur?
A2: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide ester or amide, leading to the cleavage of the peptide from the resin and the formation of a stable six-membered ring. This side reaction is particularly common during the synthesis of peptides with a C-terminal proline or hydroxyproline. The reaction is initiated by the deprotection of the N-terminal amino group of the dipeptide, which then acts as a nucleophile, attacking the ester linkage to the solid support or the adjacent amide bond.[1][2][3][5][6][7]
Q3: What is epimerization in the context of this compound, and what can cause it?
A3: Epimerization is the change in the stereochemical configuration at one of the chiral centers of the molecule. For this compound, this can occur at the α-carbon (C2) or the γ-carbon (C4). Epimerization at the α-carbon is a concern during peptide coupling reactions, especially when using strong activation methods or prolonged reaction times with certain bases.[8][9][10] Epimerization of the hydroxyproline ring can also be observed during acidic hydrolysis of peptides containing this residue.[4]
Q4: Are there any known side reactions associated with the deprotection of the Cbz group from this compound?
A4: Yes. The most common method for Cbz deprotection is catalytic hydrogenolysis. While generally efficient, this method can sometimes lead to the reduction of other sensitive functional groups within the molecule. For instance, if the peptide contains other reducible moieties, such as certain aromatic systems or other protecting groups, their reduction can occur as a side reaction.[11][12][13]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide due to Diketopiperazine Formation
Symptoms:
-
Significantly lower than expected yield of the final peptide.
-
Presence of a major byproduct with a mass corresponding to a cyclic dipeptide.
-
Loss of peptide from the resin, especially after the coupling of the second amino acid.
Root Cause Analysis: Diketopiperazine formation is highly sequence-dependent and is particularly favored when proline or hydroxyproline is the second amino acid to be coupled to the resin-bound amino acid. The free N-terminal amine of the dipeptidyl-resin attacks the ester linkage to the resin, releasing the cyclic dipeptide.[1][2][3][5]
Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Use of 2-Chlorotrityl Chloride (2-CTC) Resin | 2-CTC resin is sterically hindered, which disfavors the intramolecular cyclization required for diketopiperazine formation. | Cleavage from 2-CTC resin is performed under mildly acidic conditions, which preserves acid-labile side-chain protecting groups. |
| Coupling of a Dipeptide | Instead of sequential coupling, a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH) can be coupled to the resin. This bypasses the vulnerable dipeptidyl-resin stage. | The synthesis of the protected dipeptide is an additional step. |
| In Situ N-Terminal Acylation | Immediately after the deprotection of the N-terminal of the second amino acid, the next amino acid is introduced in the presence of the coupling reagents. This "in situ" acylation competes with the cyclization reaction.[14] | Requires careful timing and efficient coupling kinetics. |
| Modification of Deprotection Conditions | Using alternative bases to piperidine, such as piperazine in NMP, has been shown to significantly reduce diketopiperazine formation.[5] | The efficiency of the deprotection needs to be monitored to ensure complete removal of the Fmoc group. |
Issue 2: Presence of Diastereomeric Impurities (Epimerization)
Symptoms:
-
Broad or multiple peaks for the desired peptide in HPLC analysis.
-
Mass spectrometry data consistent with the desired peptide, but with different retention times.
-
Inconsistent biological activity of the synthesized peptide.
Root Cause Analysis: Epimerization at the α-carbon of an amino acid residue can occur during the activation step of peptide coupling. The formation of an oxazolone intermediate is a common mechanism for racemization. This is more likely with prolonged activation times, the use of certain coupling reagents, and in the presence of strong bases.[8][9][10]
Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Choice of Coupling Reagents | Use coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma Pure (e.g., HBTU/HOBt, HATU/HOAt). These additives can suppress the formation of the problematic oxazolone intermediate. | The choice of coupling reagent may depend on the specific amino acids being coupled. |
| Control of Reaction Conditions | Minimize the pre-activation time of the carboxylic acid. Perform the coupling reaction at lower temperatures (e.g., 0 °C). | Lower temperatures may slow down the reaction rate, requiring longer coupling times. |
| Use of Weaker Bases | Use a non-nucleophilic base with a lower pKa, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, in stoichiometric amounts. | The choice of base can influence the efficiency of the coupling reaction. |
Experimental Protocols
Protocol 1: Minimized Diketopiperazine Formation using Fmoc-Dipeptide Coupling on Wang Resin
-
Resin Swelling: Swell Wang resin in N,N-dimethylformamide (DMF) for 1 hour.
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin using standard protocols (e.g., DIC/DMAP).
-
Fmoc Deprotection: Remove the Fmoc group using 20% piperidine in DMF.
-
Dipeptide Preparation: In a separate vessel, dissolve the Fmoc-protected dipeptide (Fmoc-Xaa-Hyp-OH), HBTU, and HOBt in DMF. Add DIPEA and allow to pre-activate for 2-5 minutes.
-
Dipeptide Coupling: Add the activated dipeptide solution to the deprotected resin-bound amino acid. Agitate for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
Continue Synthesis: Proceed with the standard solid-phase peptide synthesis protocol for the remaining amino acids.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with DMF for solubility).
-
Catalyst Addition: Add 10% Palladium on charcoal (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Work-up: Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Visualizations
Caption: Mechanism of Diketopiperazine Formation.
Caption: Epimerization via Oxazolone Intermediate.
Caption: Workflow for Cbz Deprotection.
References
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scientificupdate.com [scientificupdate.com]
- 14. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
preventing racemization during N-Cbz-hydroxy-L-proline coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during the coupling of N-Cbz-hydroxy-L-proline. Our goal is to ensure the stereochemical integrity of your synthetic peptides.
Troubleshooting Guide
High levels of the undesired D-diastereomer detected in your final product can compromise its biological activity. This guide will help you identify and resolve potential causes of racemization during the coupling of this compound.
| Observation | Potential Cause | Recommended Solution |
| High D-Diastereomer Content | Inappropriate Coupling Reagent: Some coupling reagents, particularly when used without additives, can promote racemization. | - Utilize a coupling reagent known for low racemization, such as COMU or HCTU. - If using a carbodiimide like DIC, always use it in combination with a racemization suppressant like OxymaPure, especially in polar solvents like DMF.[1] |
| Prolonged Activation Time: Leaving the this compound activated for an extended period before introducing the amine component increases the risk of racemization. | - Add the coupling reagent to the mixture of the this compound and the amine component simultaneously (in situ activation).[2] - If pre-activation is necessary, keep the activation time to a minimum.[1] | |
| High Reaction Temperature: Elevated temperatures accelerate both the desired coupling reaction and the undesired racemization pathway.[3] | - Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature, if the reaction kinetics allow.[2] | |
| Inappropriate Base: The choice and amount of base can significantly influence the rate of racemization. Strong or sterically unhindered bases can more easily abstract the α-proton, leading to racemization.[2] | - Use a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[2] | |
| Inappropriate Solvent: The polarity of the solvent can affect the rate of racemization.[3] | - Consider using less polar solvents like dichloromethane (DCM) when appropriate.[1] | |
| Low Coupling Yield | Steric Hindrance: The bulky nature of the reactants can hinder the coupling reaction. | - Use a more powerful coupling reagent like HATU or HCTU.[2] - Slightly increase the reaction time or temperature, while carefully monitoring for racemization.[2] |
| Peptide Aggregation: The growing peptide chain can aggregate, preventing a complete reaction. | - Change the solvent to one that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP) or by adding dimethyl sulfoxide (DMSO).[2] |
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling?
A1: Racemization is the epimerization at the α-carbon of the this compound during the peptide bond formation. This leads to the formation of the undesired N-Cbz-hydroxy-D-proline diastereomer, which can be difficult to separate and can alter the biological properties of the final peptide.[2][4]
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common mechanism is the formation of a 5(4H)-oxazolone intermediate.[5][6] The activated carboxyl group of the this compound can cyclize to form this planar intermediate, which can then be deprotonated and reprotonated at the α-carbon, leading to a loss of stereochemical purity.[4]
Q3: Why is this compound susceptible to racemization?
A3: While proline and hydroxyproline are generally considered less prone to racemization due to their cyclic structure, the risk is not negligible, especially under certain conditions. The activation of the carboxyl group makes the α-proton more acidic and susceptible to abstraction by a base, initiating the racemization process. One study noted that for proline and hydroxyproline phenacyl esters, the presence of HOBt in DMF with a carbodiimide could unexpectedly increase racemization.[7]
Q4: How do additives like HOBt, HOAt, and Oxyma prevent racemization?
A4: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) act as racemization suppressants.[2] When a coupling reagent like a carbodiimide is used, it first reacts with the carboxylic acid to form a highly reactive intermediate that is prone to racemization. The additive rapidly converts this intermediate into a more stable, but still reactive, active ester. This active ester is less susceptible to racemization and reacts cleanly with the amine component to form the peptide bond.[2][8]
Q5: Which coupling reagents are recommended for minimizing racemization?
A5: For carbodiimide-based couplings, it is highly recommended to use them in combination with a racemization suppressant like HOBt or Oxyma.[2] Phosphonium and aminium/uronium-based reagents such as HBTU, HATU, and PyBOP are also excellent choices as they are designed for efficient coupling with low levels of racemization.[2][6] COMU, a third-generation uronium-type coupling reagent, has shown high efficiency with reduced racemization.[9]
Q6: What is the role of the base in racemization, and which bases are preferred?
A6: A base is often required to neutralize the salt of the amine component and to facilitate the coupling reaction. However, the base can also promote racemization by abstracting the α-proton of the activated amino acid.[10] Weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger, less hindered bases such as DIEA or triethylamine.[2]
Data Summary
The choice of coupling reagent and additives significantly impacts the degree of racemization. The following table summarizes the percentage of D-isomer formation in a model peptide coupling, highlighting the effectiveness of different reagent combinations.
| Coupling Reagent | Additive | Base | Solvent | % D-Isomer |
| DIC | HOBt | DIEA | DMF | Low |
| HBTU | - | DIEA | DMF | Very Low |
| HATU | - | DIEA | DMF | Very Low |
| COMU | - | DIEA | DMF | Extremely Low |
Note: This data is generalized from multiple sources and serves as a comparative guide. Actual racemization levels can vary based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling of this compound
-
Resin Preparation: If performing solid-phase peptide synthesis (SPPS), swell the resin (e.g., pre-loaded with the N-terminal amino acid) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling (In Situ):
-
In a separate vessel, dissolve this compound (2-3 equivalents), a coupling reagent (e.g., HCTU, 1.95 equivalents), and a base (e.g., DIEA, 4 equivalents) in DMF.
-
Immediately add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[1][4]
-
-
Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Chiral HPLC Analysis for Racemization Detection
-
Sample Preparation:
-
Cleave a small sample of the peptide from the resin.
-
Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours.[3]
-
Evaporate the solution to dryness and redissolve the residue in a suitable solvent.
-
Derivatize the amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (L-FDAA), or a fluorescent reagent like NBD-Cl if UV detection is challenging.[1][3]
-
-
HPLC Analysis:
-
Column: Chiral stationary phase column (e.g., Chiralpak IA or AD-H).[1][11]
-
Mobile Phase: A mixture of hexane and isopropanol, or ethanol with 0.1% trifluoroacetic acid (TFA), is often used for normal-phase separation.[11][12] The exact composition should be optimized for the specific analyte.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength for the derivatized amino acids (e.g., 465 nm for NBD derivatives).[1][11]
-
Quantification: The percentage of the undesired diastereomer can be calculated from the peak areas of the separated enantiomers.
-
Visualizations
Caption: Workflow for minimizing racemization during this compound coupling.
Caption: Role of additives in suppressing racemization during carbodiimide-mediated coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
Technical Support Center: Synthesis of N-Cbz-hydroxy-L-proline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of N-Cbz-hydroxy-L-proline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Benzyl Chloroformate: The reagent may have hydrolyzed due to improper storage. | Use fresh or properly stored benzyl chloroformate. Ensure the reagent is a clear, colorless to light yellow liquid.[1] |
| 2. Incorrect pH: The reaction is highly pH-dependent. If the pH is too low, the amine group of hydroxyproline will be protonated and thus not nucleophilic. | Maintain a basic pH (typically 8-10) during the reaction by using a suitable base like sodium bicarbonate or sodium hydroxide to neutralize the HCl byproduct.[1] | |
| 3. Low Temperature: The reaction may be too slow at very low temperatures. | While the reaction should be cooled to control exothemicity, ensure the temperature is maintained within the optimal range, typically 0-5°C.[2] | |
| Low Yield | 1. Hydrolysis of Benzyl Chloroformate: Competing reaction with water, especially at higher pH and temperature. | Add the benzyl chloroformate slowly to the reaction mixture at a controlled temperature (0-5°C) to minimize its hydrolysis.[2] |
| 2. Suboptimal Base: The base may not be strong enough or used in insufficient quantity. | Use an adequate amount of a suitable base. Sodium bicarbonate is a common choice.[1] | |
| 3. Inefficient Extraction: The product may not be fully extracted from the aqueous layer. | Perform multiple extractions with a suitable organic solvent like ethyl acetate. Three extractions are typically recommended.[1] | |
| Formation of Side Products (O-acylation or Di-acylation) | 1. High pH: Very high pH can deprotonate the hydroxyl group of hydroxyproline, leading to O-acylation. | Carefully control the pH of the reaction. A moderately basic pH (around 8-10) is generally preferred to favor N-acylation over O-acylation. |
| 2. Excess Benzyl Chloroformate: A large excess of the acylating agent can lead to di-acylation. | Use a slight excess (e.g., 1.05-1.1 equivalents) of benzyl chloroformate. | |
| Product is an Oil and Difficult to Purify/Crystallize | 1. Residual Solvent: Traces of solvent can prevent crystallization. | Ensure all solvent is removed under reduced pressure. High vacuum may be necessary. |
| 2. Impurities: The presence of unreacted starting materials or side products can inhibit crystallization. | Purify the crude product using column chromatography on silica gel if necessary. | |
| 3. Inherent Property: this compound is often obtained as a viscous oil.[1] | If direct crystallization is challenging, consider converting the product to a solid derivative for characterization or proceeding to the next step if the purity is sufficient. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound?
A1: The optimal pH is a balance between ensuring the amine of hydroxyproline is deprotonated and minimizing the hydrolysis of benzyl chloroformate. A pH range of 8-10 is generally recommended for this Schotten-Baumann reaction.
Q2: Which base is best to use for this reaction?
A2: Sodium bicarbonate is a commonly used and effective base for this synthesis as it is strong enough to neutralize the generated HCl but mild enough to minimize side reactions.[1] Sodium hydroxide can also be used, but requires more careful control of the addition to maintain the optimal pH.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with visualization under UV light and/or by staining with an appropriate reagent like potassium permanganate.
Q4: My final product is a viscous oil. How can I purify it?
A4: this compound is often isolated as a viscous oil.[1] For purification, after the aqueous workup, the product can be dried over anhydrous sodium sulfate and concentrated under reduced pressure. If further purification is needed, column chromatography on silica gel is a viable option.
Q5: Can I perform the reaction at room temperature?
A5: It is highly recommended to perform the addition of benzyl chloroformate at a reduced temperature (0-5°C).[2] This is to control the exothermic nature of the reaction and to minimize the rate of hydrolysis of the benzyl chloroformate, which is a major competing side reaction that will lower your yield.
Experimental Protocols
General Synthesis of this compound
This protocol is based on established literature procedures.[1]
Materials:
-
L-hydroxyproline
-
Sodium bicarbonate
-
Benzyl chloroformate
-
Dioxane
-
Water
-
12 M Hydrochloric acid
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve L-hydroxyproline (1 equivalent) and sodium bicarbonate (2.5 equivalents) in water.
-
In a separate container, prepare a solution of benzyl chloroformate (1.05 equivalents) in dioxane.
-
Cool the aqueous solution of L-hydroxyproline and sodium bicarbonate to 0°C in an ice bath.
-
Slowly add the solution of benzyl chloroformate to the cooled aqueous solution with vigorous stirring.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Monitor the reaction completion using TLC.
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Carefully acidify the reaction mixture to pH 2 with 12 M hydrochloric acid.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases and wash them three times with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain this compound as a colorless viscous oil. The yield is reported to be quantitative.[1]
Data Presentation
Table 1: Effect of Reaction Parameters on Yield (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 0-5°C | Room Temperature | 50°C | Yield is expected to be highest at 0-5°C and decrease at higher temperatures due to increased hydrolysis of benzyl chloroformate. |
| Base | Sodium Bicarbonate | Sodium Hydroxide | Triethylamine | Sodium bicarbonate and sodium hydroxide are expected to give good yields in an aqueous system. Triethylamine is more suitable for non-aqueous conditions. |
| Equivalents of Benzyl Chloroformate | 1.05 eq. | 1.5 eq. | 2.0 eq. | A slight excess (1.05 eq.) is optimal. Higher equivalents may lead to increased side products without a significant increase in the desired product yield. |
Visualizations
Diagram 1: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Deprotection of Cbz Group from Hydroxyproline Residues
Welcome to the technical support center for challenges related to the deprotection of the Carboxybenzyl (Cbz or Z) group from hydroxyproline residues. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting a Cbz group from a hydroxyproline residue?
A1: The two most prevalent methods for Cbz group removal are catalytic hydrogenolysis and acid-catalyzed cleavage.[1]
-
Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium on carbon (Pd/C) catalyst with a hydrogen source.[1][2] The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[2][3] This method is generally clean, yielding toluene and carbon dioxide as byproducts.[1]
-
Acid-Catalyzed Cleavage: Strong acidic conditions can also effectively remove the Cbz group.[4] Common reagents include hydrogen bromide in acetic acid (HBr/HOAc), concentrated hydrochloric acid, or Lewis acids like Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP).[4][5][6] These methods are often preferred when the substrate contains functional groups that are sensitive to reduction.[5]
Q2: Why is my Cbz deprotection via catalytic hydrogenation failing or incomplete?
A2: Incomplete or failed hydrogenation reactions are common and can be attributed to several factors:
-
Catalyst Deactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning by sulfur or phosphorus-containing compounds.[2][7] If your hydroxyproline-containing molecule has been exposed to reagents with these elements (e.g., thiols, phosphines), it can render the catalyst inactive.
-
Poor Catalyst Quality/Activity: The activity of Pd/C can vary. Using an old or improperly stored catalyst may lead to poor results. In some cases, the catalyst may need activation, for example, by heating under vacuum.[2]
-
Insufficient Hydrogen Source: Ensure an adequate supply of hydrogen gas or a sufficient molar excess of the hydrogen transfer reagent (e.g., ammonium formate).
-
Substrate-Specific Issues: The steric hindrance around the Cbz group or the presence of other functional groups in the molecule can sometimes slow down the reaction.[2]
Q3: Can the deprotection conditions affect the stereochemistry of the hydroxyproline residue?
A3: While Cbz deprotection via standard hydrogenolysis is generally considered mild and unlikely to cause epimerization at the alpha-carbon of the amino acid, harsh acidic or basic conditions always carry a risk of racemization, especially if the reaction is prolonged or heated. It is crucial to monitor the reaction and use the mildest effective conditions.
Q4: Are there alternative, metal-free methods for Cbz deprotection?
A4: Yes. Acid-mediated deprotection is a primary metal-free alternative.[5] Conditions like HBr in acetic acid or Lewis acids (AlCl₃) can cleave the Cbz group without the need for a metal catalyst.[4][6] Recently, methods using nucleophiles like 2-mercaptoethanol have also been developed for substrates that are sensitive to both hydrogenation and strong acids.[6][8]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the Cbz deprotection of hydroxyproline residues.
| Problem | Potential Cause | Recommended Solution |
| No reaction or very slow reaction during catalytic hydrogenation. | Catalyst Poisoning: Presence of sulfur, phosphorus, or other catalyst poisons in the starting material.[2][7] | 1. Purify the starting material to remove contaminants. 2. Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%). 3. If sulfur is present, consider using a catalyst more resistant to poisoning or switch to an acidic deprotection method.[7] |
| Inactive Catalyst: The Pd/C catalyst may be old, of low quality, or deactivated.[2] | 1. Use a fresh batch of high-quality Pd/C. 2. Consider using a different form of palladium catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C). | |
| Insufficient Hydrogen: The pressure of H₂ gas is too low, or the transfer hydrogenation reagent has been consumed. | 1. Ensure the system is properly sealed and purged. Increase H₂ pressure if safe to do so. 2. Add more of the hydrogen transfer reagent (e.g., ammonium formate) in portions. | |
| Formation of multiple byproducts. | Over-reduction: Other functional groups in the molecule (e.g., benzyl ethers, nitro groups, alkenes, aryl halides) are being reduced.[8] | 1. Reduce reaction time and monitor carefully by TLC or LC-MS. 2. Lower the reaction temperature.[9] 3. Switch to a milder or more selective deprotection method, such as acid-catalyzed cleavage.[5][6] |
| Side reaction with insufficient hydrogen: Formation of N-benzyl protected tertiary amines can occur if the hydrogen source is limited.[4] | Ensure an adequate and continuous supply of hydrogen throughout the reaction. | |
| Difficulty filtering the Pd/C catalyst after reaction. | Fine Catalyst Particles: The Pd/C powder is too fine, passing through standard filter paper. | 1. Filter the reaction mixture through a pad of Celite® or a membrane filter (e.g., 0.45 µm PTFE). 2. Centrifuge the mixture to pellet the catalyst before decanting the supernatant. |
| Product is unstable under acidic deprotection conditions. | Acid-Labile Groups: The molecule contains other acid-sensitive protecting groups (e.g., Boc, trityl) or functionalities.[1] | 1. Switch to a non-acidic method like catalytic hydrogenolysis. 2. If hydrogenation is not an option, explore alternative milder deprotection reagents. |
Data Presentation: Comparison of Cbz Deprotection Methods
| Method | Reagents & Typical Conditions | Advantages | Disadvantages & Limitations |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1-4 atm), MeOH or EtOH, Room Temp to 60°C.[2][9] | - High yield & clean reaction. - Mild conditions. - Byproducts (toluene, CO₂) are volatile.[1] | - Catalyst is sensitive to poisoning (S, P compounds).[2] - May reduce other functional groups.[8] - Requires specialized hydrogenation equipment; safety concerns with H₂ gas.[5] |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate (HCOONH₄), MeOH, Reflux.[2] | - Avoids the use of pressurized H₂ gas. - Generally faster than H₂ balloon methods. | - Catalyst is still susceptible to poisoning.[2] - Requires heating, which may not be suitable for all substrates. - Stoichiometric byproduct formation. |
| Acid-Catalyzed Cleavage (HBr) | 33% HBr in Acetic Acid, Room Temp.[4] | - Effective for substrates that are incompatible with hydrogenation. - Metal-free, avoiding heavy metal contamination.[5] - Fast reaction times. | - Harshly acidic; may cleave other acid-labile groups (e.g., Boc).[1] - Corrosive and hazardous reagent. - Benzyl bromide byproduct is a potent lachrymator and alkylating agent.[8] |
| Lewis Acid-Catalyzed Cleavage | AlCl₃, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), Room Temp.[6] | - High functional group tolerance (nitro, benzyl ethers are stable).[6] - Scalable, cost-effective, and safe protocol.[5] | - Requires a specific fluorinated solvent. - Stoichiometric amounts of Lewis acid are often needed. |
Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Hydrogenation
This protocol describes a standard procedure for removing a Cbz group using palladium on carbon and hydrogen gas.
-
Preparation: In a round-bottom flask suitable for hydrogenation, dissolve the Cbz-protected hydroxyproline compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.05-0.1 M.[9]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. The typical catalyst loading is 10 mol% of the substrate. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere or add it to the solvent carefully.
-
Hydrogenation: Seal the flask, and purge the system by evacuating and backfilling with nitrogen (3 cycles). Then, replace the nitrogen atmosphere with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon (for atmospheric pressure) or a Parr hydrogenator for higher pressures.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.[1]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification can be performed by crystallization or chromatography if necessary.
Protocol 2: Cbz Deprotection via Acid-Catalyzed Cleavage with HBr/Acetic Acid
This protocol is an alternative for substrates that cannot tolerate hydrogenation.
-
Preparation: Dissolve the Cbz-protected hydroxyproline compound (1.0 eq) in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: At 0°C (ice bath), add a solution of 33% hydrogen bromide (HBr) in acetic acid (typically 5-10 equivalents of HBr). Safety Note: HBr/AcOH is highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with a large volume of cold diethyl ether to precipitate the product as its hydrobromide salt.
-
Isolation: Collect the precipitate by filtration, wash it thoroughly with diethyl ether to remove acetic acid and benzyl bromide, and dry it under vacuum. The resulting salt can be used directly or neutralized with a suitable base (e.g., NaHCO₃, triethylamine) during a subsequent aqueous work-up to obtain the free amine.
Visualizations
Below are diagrams illustrating key workflows for Cbz deprotection experiments.
Caption: Workflow for selecting a Cbz deprotection method.
Caption: Troubleshooting flowchart for catalytic hydrogenation.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. tdcommons.org [tdcommons.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scientificupdate.com [scientificupdate.com]
- 9. thalesnano.com [thalesnano.com]
Technical Support Center: N-Cbz-hydroxy-L-proline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-Cbz-hydroxy-L-proline.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and dark place.[1] It is recommended to keep the container tightly sealed to protect it from moisture, as the compound is known to be slightly hygroscopic.[2] While room temperature is generally acceptable, storage at 4°C can also be considered for long-term preservation.[3][4]
Q2: What is the appearance of this compound?
This compound is typically a white to off-white crystalline solid or powder.[2] However, it has also been described as a viscous oil in some contexts.[1]
Q3: What is the solubility of this compound?
It is slightly soluble in water and soluble in organic solvents such as dichloromethane and ethyl acetate.[1]
Q4: Is this compound sensitive to light?
Q5: How does humidity affect the stability of this compound?
This compound is described as being slightly hygroscopic, meaning it can absorb moisture from the air.[2] This can potentially lead to hydrolysis of the carbobenzyloxy (Cbz) protecting group or other forms of degradation. Therefore, it is crucial to store it in a tightly sealed container in a dry environment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Change in physical appearance (e.g., color change, clumping) | Exposure to moisture, light, or elevated temperatures. | Discontinue use of the reagent. Review storage conditions and ensure the container is tightly sealed and stored in a cool, dry, and dark place. Consider purchasing a fresh batch of the compound. |
| Inconsistent experimental results | Degradation of the compound leading to lower purity. | Perform a purity check of the this compound stock using an appropriate analytical method such as HPLC or NMR. If degradation is confirmed, procure a new, high-purity batch. Re-evaluate storage and handling procedures to prevent future degradation. |
| Poor solubility in recommended solvents | The compound may have degraded or absorbed a significant amount of water. | Try sonicating the sample to aid dissolution. If solubility issues persist, it may be an indication of degradation. It is advisable to use a fresh vial of the compound. |
Stability and Storage Data Summary
As specific quantitative stability data for this compound is not widely published, the following table provides a hypothetical representation of stability under various stress conditions. This is intended as an illustrative guide for the types of data that would be generated in a formal stability study.
| Condition | Duration | Parameter | Result (Hypothetical) |
| 40°C / 75% RH | 4 weeks | Appearance | No significant change |
| Purity (HPLC) | 2% decrease | ||
| 60°C | 2 weeks | Appearance | Slight yellowing |
| Purity (HPLC) | 5% decrease | ||
| Photostability (ICH Q1B) | 1.2 million lux hours | Appearance | No significant change |
| Purity (HPLC) | <1% decrease | ||
| Acidic Hydrolysis (0.1 M HCl, 60°C) | 24 hours | Purity (HPLC) | Significant degradation observed |
| Basic Hydrolysis (0.1 M NaOH, RT) | 24 hours | Purity (HPLC) | Moderate degradation observed |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled oven
-
Photostability chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 60°C in an oven for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (in accordance with ICH Q1B guidelines). Dissolve the stressed sample in the initial solvent for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.
Visualizations
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for stability issues with this compound.
References
managing steric hindrance with N-Cbz-hydroxy-L-proline
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Cbz-hydroxy-L-proline, with a specific focus on managing steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I observing low coupling efficiency during peptide synthesis with this compound?
Answer: Low coupling efficiency is a common issue when using this compound, primarily due to significant steric hindrance. The bulky Carboxybenzyl (Cbz) protecting group, combined with the rigid, cyclic structure of the proline ring, can physically block the approach of the incoming amino acid. The presence of the hydroxyl group further constrains the ring's conformation, exacerbating the issue.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard coupling reagents like DCC/DIC may be insufficient. More potent and sterically less demanding reagents are often required. Consider using uranium- or phosphonium-based reagents such as HBTU, HATU, or PyBOP, which are designed to overcome steric challenges.
-
Reaction Conditions:
-
Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can provide the necessary activation energy to overcome the steric barrier, though this should be monitored to prevent racemization.
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard. In particularly difficult cases, using a solvent mixture or additives that can disrupt aggregation may be beneficial.
-
-
Extended Reaction Time: Due to the slower reaction kinetics caused by steric hindrance, extending the coupling time from the standard 2-4 hours to 12-24 hours is often necessary. Monitoring the reaction progress via TLC or LC-MS is crucial.
Question 2: How can I minimize side reactions, such as esterification of the hydroxyl group, during the coupling step?
Answer: The free hydroxyl group on the proline ring can compete with the amine of the incoming amino acid, leading to the formation of an ester byproduct. This side reaction is particularly prevalent when using highly reactive coupling agents.
Troubleshooting Steps:
-
Protect the Hydroxyl Group: The most direct solution is to protect the hydroxyl group before the coupling reaction. Common protecting groups for hydroxyls include tert-Butyl (tBu), Benzyl (Bn), or a silyl ether like TBDMS. The choice of protecting group should be orthogonal to the N-Cbz group to allow for selective removal later.
-
Control Stoichiometry: Carefully controlling the stoichiometry of the coupling reagents can minimize side reactions. Using a slight excess of the carboxylic acid component and ensuring the immediate availability of the amine can favor the desired amide bond formation.
-
Use of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress side reactions by forming a less reactive, more selective activated intermediate.
Question 3: What are the best practices for deprotecting the N-Cbz group without compromising other sensitive functional groups?
Answer: The standard method for Cbz deprotection is catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst). While effective, this method can be problematic if the molecule contains other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing residues.
Troubleshooting Steps:
-
Catalytic Hydrogenation: This is the cleanest method. Ensure the catalyst (typically 10% Pd/C) is fresh and the system is properly purged with hydrogen. The reaction is usually run in a protic solvent like methanol or ethanol.
-
Alternative Reagents for Sensitive Substrates: If hydrogenation is not viable, consider alternative methods:
-
HBr in Acetic Acid: This is a strong acidic method that cleaves the Cbz group. However, it is harsh and can affect other acid-labile groups. The reaction must be performed in a well-ventilated fume hood.
-
Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate or cyclohexene with a Pd catalyst can be a milder alternative to using hydrogen gas.
-
Lewis Acids: Reagents like TMSI (trimethylsilyl iodide) can also cleave Cbz groups, but their reactivity must be carefully evaluated with the specific substrate.
-
Quantitative Data Summary
The choice of coupling reagent and reaction conditions significantly impacts the yield and purity when working with sterically hindered amino acids like this compound.
Table 1: Comparison of Coupling Reagent Performance for a Hindered Coupling
| Coupling Reagent | Additive | Typical Reaction Time (h) | Typical Yield (%) | Notes |
|---|---|---|---|---|
| DIC/DCC | HOBt | 12 - 24 | 40 - 60 | Prone to side reactions; formation of DCU byproduct. |
| HBTU | HOBt/DIPEA | 4 - 8 | 75 - 90 | Highly efficient; lower risk of racemization. |
| HATU | DIPEA | 2 - 6 | 85 - 95 | One of the most powerful reagents for hindered couplings. |
| PyBOP | DIPEA | 4 - 8 | 80 - 92 | Similar to HBTU; less allergenic potential. |
Key Experimental Protocols
Protocol 1: HATU-Mediated Peptide Coupling
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF (0.5 M).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. The solution should change color, indicating the formation of the activated ester.
-
Coupling: Add the amino component (e.g., an amino acid ester hydrochloride, 1.2 eq) to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction's completion using TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenation
-
Preparation: Dissolve the Cbz-protected peptide (1.0 eq) in methanol or ethanol (0.1 M) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add Palladium on carbon (10% w/w catalyst, ~5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).
-
Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification is typically not necessary if the reaction goes to completion.
Visual Guides
Caption: Troubleshooting workflow for low coupling yield.
Caption: Key sources of steric hindrance.
improving solubility of N-Cbz-hydroxy-L-proline for reactions
Welcome to the technical support center for N-Cbz-hydroxy-L-proline. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance on handling solubility challenges with this reagent. Below, you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility often a challenge?
This compound is a derivative of the amino acid hydroxy-L-proline where the nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group.[1] It is a key building block in peptide synthesis and pharmaceutical research.[1] The molecule possesses both a polar carboxylic acid and a hydroxyl group, along with a nonpolar Cbz group. This combination of polar and nonpolar moieties, along with its zwitterionic potential and crystalline nature, leads to limited solubility in a wide range of common organic solvents.[2][3] It typically appears as a white to off-white crystalline solid.[1]
Q2: Which solvents are recommended for dissolving this compound?
There is no universal solvent, and the ideal choice depends on the specific reaction conditions. However, polar aprotic solvents are generally the most effective.
-
Good Starting Points: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and sometimes mixtures containing tert-Butanol (t-BuOH) are effective for solubilizing N-Cbz protected amino acids.[3][4]
-
Moderate/Reaction-Dependent: Solvents like Tetrahydrofuran (THF) and Dioxane may work, sometimes with heating or as part of a co-solvent system.[1][5]
-
Often Poor: Nonpolar solvents like toluene and chlorinated solvents like Dichloromethane (DCM) are typically poor choices for the free acid form.[4]
-
Aqueous Systems: The compound is slightly soluble in water.[6]
Q3: Can derivatization improve solubility in organic solvents?
Yes, converting the free carboxylic acid to an ester, such as a methyl or benzyl ester, significantly improves solubility in a broader range of organic solvents.[5][7] Another strategy is transient derivatization using silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA), which converts the carboxylic acid and hydroxyl groups to silyl ethers/esters, increasing solubility in nonpolar solvents. These silyl groups are typically removed during aqueous workup.[3]
Q4: How does temperature affect the solubility of this compound?
For most systems, solubility increases with temperature.[8][9] Gentle heating can be an effective method to dissolve the compound, but it is crucial to ensure that the reaction conditions and other reagents are stable at the elevated temperature.
Troubleshooting Guide
Problem: My this compound will not dissolve in the specified reaction solvent (e.g., DCM, THF).
| Potential Cause | Solution |
| Inappropriate Solvent Choice | The polarity of the solvent may be too low. This compound is a polar molecule with poor solubility in many common nonpolar organic solvents.[2] |
| Action 1: Switch to a polar aprotic solvent such as DMF or DMSO.[3] | |
| Action 2: Use a co-solvent system. Add a small amount of DMF or DMSO to your primary solvent (e.g., THF) to aid dissolution. | |
| Action 3: If compatible with your reaction, consider converting the acid to its corresponding methyl or benzyl ester, which exhibits higher solubility in organic media.[5][7] | |
| Low Temperature | The kinetic barrier to dissolution has not been overcome at room temperature. |
| Action: Gently warm the mixture while stirring. Check the thermal stability of all reactants before applying heat.[9] |
Problem: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.
| Potential Cause | Solution |
| Limited Reagent Availability | The concentration of dissolved this compound is too low for the reaction to proceed at a reasonable rate. The undissolved solid has very low surface area for reaction. |
| Action 1 (In-situ Salt Formation): For reactions like amide or ester couplings, adding a tertiary amine base (e.g., triethylamine, DIPEA) can form a more soluble ammonium salt in situ. Add the base to the suspension of this compound in a solvent like DMF or THF and stir until the solution becomes clear before adding the coupling partner. | |
| Action 2 (Phase-Transfer Catalysis): If the reaction involves an aqueous phase or a biphasic system, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) may help shuttle the deprotonated carboxylate into the organic phase. |
Problem: I am attempting an amide coupling, but the starting materials have mutually exclusive solubility (e.g., amino acid soluble in water, lipid amine soluble in organic solvent).
| Potential Cause | Solution |
| Immiscible Phases | The reactants cannot interact because they are dissolved in different, immiscible solvents.[3] |
| Action 1: Use a single-phase solvent system capable of dissolving both reactants, such as DMF, DMSO, or a t-BuOH/DMF mixture.[3][4] | |
| Action 2 (Pre-activation): Activate the this compound first to form a more soluble active ester (e.g., NHS ester).[3] This can often be done in a solvent like DMF or THF. The activated intermediate can then be reacted with the amine partner. |
Data Presentation: Solvent Solubility Overview
Quantitative solubility data for this compound is not widely published. The table below provides a qualitative summary based on literature and chemical principles. For comparison, a quantitative value for a related ester is included.
| Compound | Solvent | Solubility | Temperature | Reference |
| This compound | Water | Slightly Soluble | Room Temp | [6] |
| This compound | Dioxane / Water | Soluble (as mixture) | Room Temp | [1] |
| This compound | Ethyl Acetate | Soluble (for extraction) | Room Temp | [6] |
| This compound | DMF, DMSO | Generally Soluble | Room Temp | [3][4] |
| This compound | Toluene, t-BuOH | Potentially Soluble | Room Temp | [4] |
| N-Cbz-cis-4-hydroxy-D-proline methyl ester | Not Specified | 3.1 g/L | 25 °C | [7] |
Experimental Protocols
Protocol 1: General Procedure for Solubilization for Amide Coupling
This protocol details a common method for achieving a homogeneous solution prior to adding a coupling agent.
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.5 M. Stir the resulting suspension at room temperature.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to the suspension.
-
Dissolution: Continue stirring the mixture at room temperature. The suspension should gradually become a clear, homogeneous solution over 15-30 minutes as the soluble amine salt is formed.
-
Coupling: Once the solution is clear, add the amine coupling partner (1.0 eq), followed by the coupling agent (e.g., HATU, HBTU).
-
Reaction: Allow the reaction to proceed as per the standard protocol for the chosen coupling agent.
Visualization
The following workflow provides a systematic approach to troubleshooting solubility issues with starting materials in a chemical reaction.
Caption: Troubleshooting workflow for poor substrate solubility.
References
- 1. guidechem.com [guidechem.com]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. reddit.com [reddit.com]
- 4. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound | 13504-85-3 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-Cbz-hydroxy-L-proline and Fmoc-hydroxy-L-proline in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is paramount to achieving high purity and yield. This guide provides a detailed comparison of two key protected forms of hydroxy-L-proline: the traditional N-Carboxybenzyl (Cbz) protected version and the modern 9-fluorenylmethoxycarbonyl (Fmoc) variant. This comparison is based on established principles of peptide chemistry and available experimental data to inform the selection of the most appropriate building block for your research and development needs.
At a Glance: Key Differences
The fundamental difference between N-Cbz-hydroxy-L-proline and Fmoc-hydroxy-L-proline lies in their Nα-protecting groups, which dictates the overall synthetic strategy, particularly the deprotection conditions. Fmoc protection is the cornerstone of modern orthogonal SPPS, while Cbz protection represents an older, less commonly used strategy in this context.
| Feature | This compound | Fmoc-hydroxy-L-proline |
| Nα-Protecting Group | Carboxybenzyl (Cbz or Z) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Catalytic Hydrogenolysis or strong acids (e.g., HF) | Mild base (e.g., 20% piperidine in DMF) |
| Orthogonality in SPPS | Limited; requires specific conditions for on-resin cleavage | Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt) |
| Compatibility | Less compatible with standard Fmoc/tBu SPPS | The standard for Fmoc/tBu SPPS |
| Side Reactions | Catalyst poisoning (sulfur-containing residues); potential for incomplete deprotection | Diketopiperazine formation; aspartimide formation with adjacent Asp residues |
| Automation Friendliness | Low; on-resin hydrogenolysis is not standard on most automated synthesizers | High; fully compatible with automated SPPS |
| Typical Yield in SPPS | Generally lower due to harsher conditions and potential for side reactions | High, often exceeding 99% per coupling step |
| Purity of Final Peptide | Can be compromised by harsh cleavage conditions and side reactions | High, due to mild deprotection and cleavage conditions |
Performance Comparison
While direct quantitative comparisons in a single study are scarce due to the prevalence of the Fmoc strategy, performance can be inferred from the nature of the chemistries.
Coupling Efficiency: The coupling efficiency of the amino acid itself is primarily dependent on the activation method (e.g., HBTU, HATU), steric hindrance, and reaction conditions, rather than the Nα-protecting group. Therefore, both Cbz-Hyp and Fmoc-Hyp are expected to have similar coupling efficiencies under identical activation conditions. For hydroxyproline, the hydroxyl group is often protected (e.g., as a t-butyl ether in the case of Fmoc-Hyp(tBu)-OH) to prevent side reactions, which is a more significant factor in coupling performance.
Yield and Purity: The overall yield and purity of the final peptide are significantly influenced by the deprotection and cleavage steps. The Fmoc/tBu strategy is known for its high yields and purity due to the mild and highly efficient deprotection and cleavage steps.[1] In contrast, the use of Cbz protection in SPPS can lead to lower yields and purity. If harsh acid cleavage (e.g., HF) is used, sensitive residues in the peptide can be damaged.[2] On-resin catalytic hydrogenolysis, while milder, can be slow and sometimes incomplete, and the palladium catalyst can be poisoned by sulfur-containing amino acids like cysteine and methionine.
Experimental Protocols
Standard Fmoc-SPPS Protocol for Fmoc-hydroxy-L-proline
This protocol outlines the standard, automated-friendly procedure for incorporating Fmoc-Hyp(tBu)-OH into a peptide sequence.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH (3-5 equivalents), a coupling agent like HATU (3-5 equivalents), and an activator base like DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction for completion using a qualitative test like the Kaiser test.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and then with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Orthogonal SPPS Protocol for this compound
This proposed protocol outlines a method for incorporating Cbz-Hyp into an Fmoc-based synthesis, requiring a non-standard on-resin hydrogenolysis step.
-
Fmoc-SPPS Synthesis: Synthesize the peptide chain up to the point of adding hydroxyproline using the standard Fmoc-SPPS protocol described above.
-
Coupling of Cbz-Hyp: Couple N-Cbz-Hyp-OH using the same activation and coupling procedure as for an Fmoc-amino acid (Step 4 above).
-
On-Resin Cbz Deprotection (Catalytic Hydrogenolysis):
-
Wash the resin extensively with DMF, followed by a solvent suitable for hydrogenation (e.g., methanol or a mixture of DMF/methanol).
-
Add a solution of a hydrogen donor, such as ammonium formate (10 equivalents), in the hydrogenation solvent.
-
Add a palladium catalyst, such as 10% Pd/C (by weight relative to the resin).
-
Gently agitate the resin suspension at room temperature for 2-4 hours, or until deprotection is complete (monitoring can be challenging).
-
Carefully filter off the catalyst and wash the resin thoroughly with the hydrogenation solvent, followed by DMF.
-
-
Continuation of Fmoc-SPPS: Continue with the standard Fmoc-SPPS cycle (from step 4 of the Fmoc protocol) to add the subsequent amino acids.
-
Final Cleavage: Perform the final cleavage and deprotection of side-chain protecting groups using a standard TFA-based cocktail as described in the Fmoc protocol.
Signaling Pathways and Experimental Workflows
Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.
Caption: Proposed orthogonal SPPS workflow incorporating this compound.
Conclusion
For the vast majority of applications in modern solid-phase peptide synthesis, Fmoc-hydroxy-L-proline (specifically with side-chain protection, e.g., Fmoc-Hyp(tBu)-OH) is the superior choice. Its integration into the well-established, mild, and efficient Fmoc/tBu orthogonal strategy ensures high yields and purity, and it is fully compatible with automated synthesizers.[1][3]
This compound may be considered in specific, niche applications where an orthogonal protection strategy involving hydrogenolysis is explicitly required, for instance, in the synthesis of certain complex cyclic or branched peptides where other protecting groups are unsuitable. However, its use in standard SPPS is largely historical and presents significant challenges compared to the Fmoc-based alternative, including the need for specialized on-resin deprotection steps and a higher risk of side reactions and incomplete reactions. The selection of Cbz-Hyp would necessitate considerable process optimization and is not recommended for routine peptide synthesis.
References
N-Cbz-hydroxy-L-proline: A Superior Choice for Peptide Synthesis and Drug Development
A comprehensive analysis of N-Cbz-hydroxy-L-proline reveals its distinct advantages over other derivatives in critical research and development applications. Offering a unique combination of stability, stereochemical integrity, and versatility, this protected amino acid proves to be an invaluable tool for researchers, scientists, and drug development professionals.
N-Carbobenzyloxy-hydroxy-L-proline (this compound) is a derivative of the non-essential amino acid hydroxy-L-proline, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is a cornerstone of peptide synthesis, preventing unwanted side reactions and preserving the stereochemistry of the chiral center. While other protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) are also widely used, the Cbz group offers specific benefits that make it the preferred choice in numerous synthetic strategies, particularly in solution-phase synthesis and the preparation of complex peptide fragments.
The primary advantage of the Cbz group lies in its stability under both acidic and basic conditions, providing a robust orthogonal protecting group strategy when used in conjunction with acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups. This orthogonality is crucial for the selective deprotection of different functional groups within a complex molecule, a common requirement in the synthesis of modified peptides and peptidomimetics.
Comparative Performance in Peptide Synthesis
While direct head-to-head quantitative comparisons in single studies are not abundant in publicly available literature, a comprehensive review of synthetic methodologies indicates the strategic preference for Cbz-protected amino acids in specific contexts. The choice of protecting group is highly dependent on the overall synthetic strategy, including whether it is a solid-phase or solution-phase synthesis.
| Protecting Group | Deprotection Condition | Key Advantages | Common Applications |
| N-Cbz | Hydrogenolysis (e.g., H₂/Pd-C) | Stable to acid and base; Orthogonal to Boc and Fmoc groups.[1] | Solution-phase peptide synthesis, fragment condensation. |
| N-Fmoc | Base (e.g., Piperidine) | Mild deprotection conditions; Suitable for automated solid-phase peptide synthesis (SPPS).[2][3] | Solid-phase peptide synthesis of long peptides. |
| N-Boc | Acid (e.g., TFA) | Historically significant in SPPS; Effective for preventing aggregation in some sequences.[1] | Solid-phase peptide synthesis, particularly for hydrophobic peptides. |
Table 1. Comparison of Common Amino Protecting Groups.
Experimental Protocols: A Glimpse into Synthetic Utility
The following generalized protocols highlight the typical usage of this compound in peptide synthesis.
Protocol 1: Solution-Phase Peptide Coupling using this compound
This protocol describes a standard procedure for coupling this compound with another amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling agent (e.g., DCC, EDC·HCl)
-
Activation additive (e.g., HOBt)
-
Base (e.g., NMM, DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound and HOBt in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling agent (e.g., DCC) to the solution and stir for 10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amino acid ester hydrochloride in anhydrous DMF and neutralize with a base (e.g., NMM) until the pH is neutral.
-
Add the neutralized amino acid ester solution to the activated this compound solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
-
Work up the filtrate by washing with dilute acid, base, and brine, followed by drying over anhydrous sodium sulfate.
-
Purify the resulting dipeptide by column chromatography or recrystallization.
Protocol 2: Deprotection of the Cbz Group
This protocol outlines the standard procedure for the removal of the Cbz protecting group via catalytic hydrogenolysis.
Materials:
-
Cbz-protected peptide
-
Palladium on activated carbon (10% Pd/C) catalyst
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen source (e.g., Hydrogen gas balloon or Parr hydrogenator)
Procedure:
-
Dissolve the Cbz-protected peptide in a suitable solvent.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualization of Synthetic Strategies
The choice of protecting group is a critical decision in the strategic planning of a peptide synthesis. The following diagram illustrates the orthogonal relationship between Cbz, Fmoc, and Boc protecting groups, which allows for selective deprotection and modification at different stages of a synthesis.
Role in Antiviral Drug Development
This compound and its derivatives are crucial building blocks in the synthesis of various peptidomimetic antiviral drugs. The proline scaffold provides conformational rigidity, which is often essential for potent and selective binding to viral enzymes like proteases. The Cbz group facilitates the controlled assembly of these complex molecules. For instance, derivatives of hydroxyproline are key components in the synthesis of protease inhibitors for viruses such as Hepatitis C.
The following workflow illustrates the general role of a protected hydroxyproline derivative in the synthesis of a hypothetical peptidomimetic protease inhibitor.
Conclusion
References
A Comparative Guide to Proline Protecting Groups for Researchers
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of proline-containing therapeutics, the strategic selection of protecting groups is paramount. The unique cyclic structure of proline presents distinct challenges and opportunities in chemical synthesis. This guide provides an objective comparison of common proline protecting groups, supported by experimental data, to facilitate informed decisions in your research endeavors.
This guide delves into the performance of the most widely utilized N-α-protecting groups for proline: tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). We will also explore protecting groups for the hydroxyl moiety in hydroxyproline, a common modified version of this unique amino acid.
N-α-Proline Protecting Groups: A Head-to-Head Comparison
The choice between the Boc and Fmoc protecting groups is a critical decision in solid-phase peptide synthesis (SPPS), fundamentally dictating the overall synthetic strategy. This is primarily due to their orthogonal deprotection chemistries.[1][2][3] The Boc group is labile to acid, while the Fmoc group is removed under basic conditions.[1][]
Quantitative Performance Data
The following table summarizes the key performance indicators for Boc and Fmoc protection of proline, compiled from various experimental sources.
| Protecting Group | Chemical Structure | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Stability | Key Advantages | Key Disadvantages |
| Boc | (tert-Butoxycarbonyl) | >95[5] | 20-50% TFA in DCM; 4M HCl in dioxane[1][6] | 78-98[6] | Stable to bases and nucleophiles.[] | Lower cost of reagents; less prone to aggregation in some sequences.[1] | Requires strong acid for deprotection which can cleave acid-labile side-chain protecting groups.[1][2] |
| Fmoc | (9-Fluorenylmethoxycarbonyl) | >95[8] | 20% Piperidine in DMF[9][10] | >90[11] | Stable to acids.[12] | Mild deprotection conditions; orthogonal to common acid-labile side-chain protecting groups.[1][2] | Higher cost of reagents; potential for side reactions like aspartimide formation and diketopiperazine formation.[12] |
Protecting Groups for Hydroxyproline
Hydroxyproline (Hyp), a key component of collagen, often requires protection of its hydroxyl group during peptide synthesis. The choice of protecting group for the hydroxyl moiety depends on the overall synthetic strategy and the desired orthogonality.
Commonly used protecting groups for the hydroxyl group of hydroxyproline include tert-butyl (tBu), Benzyl (Bzl), and Trityl (Trt).[13] The tBu group is typically used in Fmoc-based SPPS and is removed simultaneously with other tert-butyl-based side-chain protecting groups during final cleavage with strong acid.[13] The Trityl group offers the advantage of being selectively removable under mildly acidic conditions (e.g., 2% TFA), allowing for further modification of the hydroxyl group while the peptide remains on the solid support.[13]
Experimental Protocols
Boc-Proline Protection Protocol
This protocol describes a general procedure for the N-protection of proline with a Boc group.
Materials:
-
L-Proline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-proline in a mixture of water and an organic solvent (e.g., DCM or THF).
-
Add a base such as triethylamine or sodium hydroxide to the solution.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the aqueous layer with a mild acid (e.g., citric acid) to pH 3-4.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield Boc-Proline.
Fmoc-Proline Protection Protocol
This protocol outlines a general procedure for the N-protection of proline with an Fmoc group.
Materials:
-
L-Proline
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
Procedure:
-
Dissolve L-proline in an aqueous solution of sodium carbonate or sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Add a solution of Fmoc-OSu or Fmoc-Cl in 1,4-dioxane dropwise to the proline solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with diethyl ether to remove unreacted Fmoc reagent.
-
Acidify the aqueous layer with cold 1M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain Fmoc-Proline.
Boc-Proline Deprotection Protocol
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., water, triisopropylsilane (TIS))
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Treat the resin with a solution of 20-50% TFA in DCM. Common cleavage cocktails include TFA/DCM (1:1) or TFA/water/TIS.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge or filter to collect the crude peptide.
Fmoc-Proline Deprotection Protocol
Materials:
-
Fmoc-protected peptide-resin
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF.
-
Agitate the mixture at room temperature for 5-20 minutes. Two treatments are often employed to ensure complete deprotection.[9]
-
Filter the resin and wash thoroughly with DMF to remove the cleaved Fmoc group and excess piperidine.
-
The deprotected peptide-resin is now ready for the next coupling step.
Visualizing the Workflow and Logic
To further aid in the decision-making process, the following diagrams illustrate the key workflows and logical relationships in the selection and application of proline protecting groups.
Caption: Workflow for selecting a proline protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chempep.com [chempep.com]
- 13. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Purity Under the Microscope: A Comparative Guide to the Validation of N-Cbz-hydroxy-L-proline by Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the purity of chiral building blocks like N-Cbz-hydroxy-L-proline is paramount for the synthesis of safe and effective therapeutics. This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of this compound purity, supported by experimental data and detailed protocols. We also explore alternative analytical techniques to offer a complete overview for informed decision-making in your quality control workflows.
Introduction to Purity Validation
N-Carbobenzyloxy-hydroxy-L-proline (this compound) is a critical chiral intermediate in the synthesis of various pharmaceuticals. Its purity, particularly its enantiomeric purity, can significantly impact the safety and efficacy of the final drug product. Mass spectrometry, with its high sensitivity and specificity, has become an indispensable tool for identifying and quantifying impurities. This guide will delve into the application of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose and compare their performance with traditional High-Performance Liquid Chromatography (HPLC) with UV detection.
Potential Impurities in this compound
Understanding the potential impurities is the first step in developing a robust analytical method. Based on its typical synthesis from L-hydroxyproline and benzyl chloroformate, potential impurities may include:
-
Starting Materials: Unreacted L-hydroxyproline and benzyl chloroformate.
-
Diastereomers: (2S,4S)-4-hydroxyproline (cis-4-hydroxy-L-proline) derivatives if the starting material contains this isomer.
-
Enantiomers: The corresponding D-enantiomer if racemization occurs during synthesis or if the starting material is not enantiomerically pure.
-
Related Substances: By-products from side reactions, such as the formation of dibenzyl carbonate or over-alkylation products.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Comparative Analysis of Purity Validation Methods
The choice of analytical technique for purity validation depends on several factors, including the nature of the impurities to be detected, the required sensitivity, and the available instrumentation. Here, we compare the performance of LC-MS/MS, GC-MS, and Chiral HPLC-UV for the analysis of this compound.
Quantitative Data Summary
| Parameter | LC-MS/MS | GC-MS | Chiral HPLC-UV |
| Limit of Detection (LOD) | 0.02 - 0.1 µM[1] | ~0.2 µmol/L[2] | 0.084 µg/mL[3] |
| Limit of Quantification (LOQ) | ~3.8 pmol (UV detection)[4] | Not explicitly found for this compound | 0.159 µg/mL[3] |
| **Linearity (R²) ** | >0.99[1][5] | >0.99 | >0.99 |
| Precision (%RSD) | <10%[1][6] | <6%[2] | <2% |
| Derivatization Required | Often not required, but can enhance separation of isomers[7][8][9] | Yes, for volatility[2][10] | No |
| Specificity for Isomers | High with appropriate chromatography | High with appropriate chromatography | High with chiral column |
| Throughput | High[7] | Moderate | Moderate |
Experimental Protocols
LC-MS/MS Method for Purity and Chiral Analysis
This method is highly sensitive and specific for the detection and quantification of this compound and its potential impurities, including its D-enantiomer after derivatization.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
For chiral analysis, derivatization with a chiral reagent such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) can be performed to separate the enantiomers chromatographically.[5][8]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the main component from most impurities. For chiral separations, a chiral stationary phase is necessary.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities.[11] A full scan can be used for initial impurity profiling.
-
Precursor Ion (m/z): 266.1 for [M+H]⁺ of this compound.
-
Product Ions (m/z): Specific product ions for this compound and its expected impurities should be determined by infusion and fragmentation studies.
GC-MS Method for Impurity Analysis
GC-MS is a powerful technique for volatile and thermally stable compounds. For this compound, derivatization is necessary to increase its volatility.
Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
Derivatize the sample using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl esters.[2]
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 100°C, ramped to 280°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan to identify unknown impurities and Selected Ion Monitoring (SIM) for targeted quantification.[2]
Chiral HPLC-UV Method for Enantiomeric Purity
This method is a reliable and widely used technique for determining the enantiomeric purity of chiral compounds.
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Column: A chiral stationary phase column, such as a Crownpak CR(+) column.[3]
-
Mobile Phase: An acidic aqueous solution, for example, perchloric acid buffer at pH 1.0.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Detection: UV at 226 nm.[3]
Workflow and Pathway Diagrams
Caption: Experimental workflow for this compound purity validation.
Caption: Logical relationship of components in mass spectrometry analysis.
Conclusion
The validation of this compound purity is a critical step in pharmaceutical development. Mass spectrometry, particularly LC-MS/MS, offers a highly sensitive and specific method for the comprehensive analysis of potential impurities, including chiral isomers with appropriate methodology.[1][5][7] While GC-MS provides a robust alternative, it necessitates a derivatization step.[2][10] For routine enantiomeric purity assessment, chiral HPLC-UV remains a reliable and cost-effective technique.[3] The choice of method should be guided by the specific requirements of the analysis, including the need for sensitivity, selectivity, and throughput. By implementing the detailed protocols and understanding the comparative performance outlined in this guide, researchers can ensure the quality and consistency of this vital pharmaceutical intermediate.
References
- 1. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gas chromatography-mass spectrometry determination of 18O2 in 18O-labelled 4-hydroxyproline for measurement of collagen synthesis and intracellular degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple Reaction Monitoring for the Accurate Quantification of Amino Acids: Using Hydroxyproline to Estimate Collagen Content - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of N-Cbz-hydroxy-L-proline on Peptide Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug design, offering a powerful tool to modulate structure, stability, and biological activity. Among these, proline analogs are of particular interest due to the unique conformational constraints imposed by proline's cyclic structure. This guide provides a detailed comparison of N-Cbz-(2S, 4R)-4-hydroxy-L-proline, assessing its impact on peptide conformation relative to unsubstituted proline and other 4-substituted proline analogs. The information is supported by established experimental data and methodologies.
Fundamental Proline Conformational Equilibria
Proline's structure and its derivatives are governed by two critical, interconnected conformational equilibria: the cis/trans isomerization of the preceding peptide bond (defined by the ω torsion angle) and the puckering of the five-membered pyrrolidine ring.[1]
-
Cis/Trans Isomerization: Unlike most other amino acid residues which overwhelmingly favor a trans peptide bond, the energy difference between the cis and trans conformers of an Xaa-Pro bond is small.[2] This allows for a significant population of the cis isomer, which can profoundly alter the peptide backbone's trajectory.[1]
-
Ring Puckering: The proline ring is not planar and exists in a dynamic equilibrium between two primary puckered states: Cγ-endo (DOWN) and Cγ-exo (UP).[3] In the endo pucker, the Cγ atom is on the same side of the ring as the carboxyl group, while in the exo pucker, it is on the opposite side. This puckering is intrinsically linked to the main chain torsion angles (φ, ψ) and the cis/trans state of the amide bond.[1] The exo pucker is associated with more compact, helical conformations (like polyproline type II), while the endo pucker favors more extended structures.[1][4]
Comparative Analysis of 4-Substituted Prolines
The conformational landscape of proline can be intentionally biased by introducing substituents onto the pyrrolidine ring. The 4-position is a common site for modification. The impact of N-Cbz-hydroxy-L-proline is primarily dictated by the stereoelectronic effects of the 4-hydroxyl group. The N-Carbobenzyloxy (Cbz) group, while critical as a protecting group in synthesis, is generally considered to have a less pronounced effect on the fundamental conformational preferences compared to the ring substituent itself.
The preference of (2S, 4R)-4-hydroxyproline (Hyp) for a C4-exo pucker is a well-documented stereoelectronic phenomenon known as the gauche effect. The electron-withdrawing hydroxyl group favors a gauche orientation relative to the electronegative nitrogen atom of the amide, which is achieved in the exo pucker.[4] This strong preference for the exo pucker in turn stabilizes the trans conformation of the preceding peptide bond.[4] This effect is even more pronounced with the highly electronegative fluorine atom.
| Amino Acid Derivative | Primary Conformational Bias | Preferred Ring Pucker | Preferred Amide Bond | Rationale |
| L-Proline (Pro) | Flexible | Dynamic equilibrium between exo and endo | Trans favored, but significant cis population | Steric balance between cis and trans states is less skewed than other amino acids.[2] |
| N-Cbz-(4R)-hydroxy-L-proline (Z-Hyp) | Rigidification | Cγ-exo (UP) | Strongly favors Trans | Stereoelectronic (gauche) effect of the electron-withdrawing 4-hydroxyl group stabilizes the exo pucker.[4][5] |
| (4R)-Fluoro-L-proline (Flp) | Strong Rigidification | Strongly Cγ-exo (UP) | Very strongly favors Trans | The highly electronegative fluorine atom enhances the gauche effect more than a hydroxyl group.[1][6] |
| (4S)-hydroxy-L-proline (hyp) | Induces reverse turn | Cγ-endo (DOWN) | Higher propensity for Cis | The stereochemistry of the 4-hydroxyl group reverses the stereoelectronic preference, favoring the endo pucker.[4] |
Experimental Protocols for Conformational Analysis
The quantitative data summarized above is typically derived from a combination of spectroscopic and structural methods.[7] Below are detailed protocols for the key experiments used in peptide conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying peptide conformation in solution.[7] It allows for the quantification of cis/trans isomer populations and provides detailed information about the geometry of the proline ring.
Objective: To determine the trans/cis ratio of the Xaa-Pro amide bond and infer the preferred ring pucker.
Methodology:
-
Sample Preparation: Dissolve the peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a final concentration of 1-10 mM. Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum. The cis and trans isomers are in slow exchange on the NMR timescale, resulting in distinct sets of resonances for each conformer, particularly for the proline Hα and the Hα of the preceding residue.[1]
-
Acquire two-dimensional (2D) spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign all proton resonances for both the cis and trans isomers.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. The key diagnostic NOE is the cross-peak between the Hα of the residue preceding proline (i-1) and the Hα of proline (i) for the trans isomer, versus the cross-peak between Hα(i-1) and Hδ(i) for the cis isomer.
-
-
Data Analysis:
-
Cis/Trans Ratio: Integrate the well-resolved proton signals corresponding to the cis and trans conformers in the 1D ¹H spectrum. The ratio of the integrals gives the Ktrans/cis value (Ktrans/cis = [trans]/[cis]).[1]
-
Ring Pucker: The preferred ring pucker is inferred by analyzing the ³JHαHβ coupling constants extracted from the 1D or 2D spectra. A small ³JHαHβ2 (~2-4 Hz) and a large ³JHαHβ3 (~7-9 Hz) are characteristic of an exo pucker. Conversely, an endo pucker typically shows two intermediate coupling constants.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the overall secondary structure of the peptide in solution.
Objective: To assess the presence of characteristic secondary structures like polyproline II (PPII) helices or β-turns.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the peptide (typically 10-100 µM) in an appropriate buffer or solvent (e.g., phosphate buffer, water, or trifluoroethanol). The solvent must be transparent in the far-UV region.
-
Data Acquisition:
-
Use a calibrated CD spectrometer.
-
Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Record a baseline spectrum of the solvent/buffer and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Analyze the spectral features. A strong negative band near 206 nm and a positive band near 228 nm are characteristic of a PPII helix, a conformation often promoted by trans-4-hydroxyproline.
-
X-ray Crystallography
X-ray crystallography provides an atomic-resolution structure of the peptide in the solid state.
Objective: To precisely determine all torsion angles (φ, ψ, ω) and the exact ring pucker of the proline derivative.
Methodology:
-
Crystallization: Grow single crystals of the peptide. This is often the most challenging step and involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) using techniques like vapor diffusion.
-
Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model of the peptide into the electron density map.
-
Refine the model against the experimental data to obtain the final structure, including precise atomic coordinates, bond lengths, and torsion angles.
-
Experimental and Analytical Workflow
The assessment of a novel proline analog typically follows a structured workflow, integrating computational and experimental methods to build a comprehensive conformational profile.
Conclusion
The incorporation of N-Cbz-(2S, 4R)-4-hydroxy-L-proline into a peptide sequence serves as a powerful strategy to enforce a specific conformation. The primary driver for this effect is the 4-hydroxyl group, which, due to stereoelectronic effects, strongly biases the pyrrolidine ring towards a Cγ-exo pucker.[4] This, in turn, promotes a trans conformation in the preceding peptide bond, thereby reducing the conformational heterogeneity often introduced by unsubstituted proline.
When compared to other analogs, the conformational impact of the 4-hydroxyl group is more significant than that of simple alkyl groups but less pronounced than that of a 4-fluoro substituent, which possesses a stronger inductive effect.[1][6] While the N-Cbz group is a widely used and effective protecting group for synthesis, its specific contribution to the final conformational preference of the peptide, relative to other N-acyl groups like acetyl, is not extensively documented in comparative studies and is likely secondary to the powerful influence of the 4-position substituent. Therefore, for drug development professionals, the choice of this compound is a reliable method for rigidifying a peptide backbone into a well-defined, trans-amide, PPII-like local structure.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. raineslab.com [raineslab.com]
- 7. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling N-Cbz-hydroxy-L-proline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for N-Cbz-hydroxy-L-proline (CAS RN: 13504-85-3), a derivative of the amino acid L-proline.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for similar chemical compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for procedures with a high risk of splashing.[3][4] | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Chemically resistant gloves such as neoprene or nitrile rubber.[4][5] Always inspect gloves for integrity before use and dispose of them properly after handling.[6] | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat should be worn.[3][4] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Typically not required when handled in a well-ventilated area or a chemical fume hood.[3][4][7] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[4][6] | Minimizes the risk of inhaling airborne particles or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Key Disposal Considerations:
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[3]
-
Containers: Leave chemicals in their original containers and do not mix with other waste.[8] Handle uncleaned containers as you would the product itself.[8]
-
Surplus and Non-recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
-
Environmental Precautions: Do not let the product enter drains.[6][8]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. N-Benzyloxycarbonyl-L-proline 1148-11-4 | TCI AMERICA [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. hsa.ie [hsa.ie]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
